1,8-Octanediol
説明
The Panel also concluded that the available data are insufficient to make a determination that ... Octanediol ... is safe under the intended conditions of usein cosmetic formulations.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
octane-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIJHBUUFURJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-64-8 | |
| Record name | Poly(oxy-1,8-octanediyl), α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022416 | |
| Record name | 1,8-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-41-4 | |
| Record name | 1,8-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806K32R50Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,8-Octanediol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Octanediol, also known as octamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₈OH.[1][2] It presents as a white solid at room temperature and is a versatile chemical intermediate with significant applications in polymer chemistry, cosmetics, and the pharmaceutical industry.[3][4] Its utility is primarily derived from the two terminal hydroxyl groups, which allow it to act as a monomer in various polymerization reactions, and its long carbon chain, which imparts flexibility and hydrophobicity to the resulting materials.[5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications with a focus on drug development, and detailed experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| IUPAC Name | Octane-1,8-diol | |
| CAS Number | 629-41-4 | |
| Synonyms | Octamethylene glycol, 1,8-Dihydroxyoctane |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White solid, colorless to white crystals or flakes | |
| Melting Point | 57-61 °C | |
| Boiling Point | 278.8 °C @ 760 mmHg; 172 °C @ 20 mmHg | |
| Density | 0.913 g/cm³ | |
| Solubility | Soluble in water and methanol; Soluble in alcohol, insoluble in ether, light gasoline | |
| Flash Point | 148 °C | |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | |
| Refractive Index | 1.442 | |
| logP (Octanol/Water Partition Coefficient) | 1.75 (calculated) |
Applications in Research and Drug Development
This compound is a key building block in the synthesis of various polymers, particularly biodegradable polyesters and polyurethanes, which are of great interest in the biomedical field.
Biodegradable Polymers for Tissue Engineering and Drug Delivery
A significant application of this compound is in the synthesis of the biodegradable elastomer poly(this compound-co-citrate) (POC). This polymer is synthesized through the polycondensation of this compound with citric acid, a non-toxic, natural metabolite. The resulting polyester is biocompatible and exhibits tunable mechanical properties, making it a promising material for soft tissue engineering scaffolds. While this compound itself is not directly implicated in specific signaling pathways, its incorporation into such polymers allows for the creation of matrices that can support cell growth and proliferation, and can be designed for the controlled release of therapeutic agents. The biodegradability of these polymers is advantageous as they can be broken down into non-toxic products that are safely cleared by the body.
Other Applications
In addition to its role in advanced biomedical polymers, this compound is utilized in:
-
Cosmetics: As an emollient, humectant, and plasticizer.
-
Coatings and Inks: As a precursor in UV coatings and high-end inks.
-
Pharmaceutical Formulations: As a solvent and stabilizer.
Experimental Protocols
A widely studied application of this compound is in the synthesis of poly(this compound-co-citrate) (POC). The following is a detailed methodology for its synthesis.
Synthesis of Poly(this compound-co-citrate) (POC) Pre-polymer
Materials:
-
Citric acid
-
This compound
-
Three-neck round-bottom flask
-
Inlet and outlet adapter
-
Nitrogen gas source
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Equimolar amounts of citric acid and this compound are added to a 250 ml three-neck round-bottom flask.
-
The flask is fitted with an inlet and outlet adapter to allow for a nitrogen gas flow.
-
The mixture is heated to 160–165 °C under a continuous flow of nitrogen gas while stirring until the mixture melts and becomes clear.
-
The temperature is then lowered to 140 °C and the reaction is allowed to proceed for 30 minutes to create the pre-polymer.
Post-polymerization (Crosslinking):
-
The synthesized pre-polymer can be cast into molds of a desired shape.
-
The pre-polymer is then cured (post-polymerized) by heating at 60-120 °C under vacuum (approximately 2 Pa) for a period ranging from one day to two weeks. The duration and temperature of this step will determine the degree of cross-linking and thus the final mechanical properties of the elastomer.
Visualizations
Experimental Workflow for POC Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,8-Octanediol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,8-Octanediol, a versatile linear diol utilized in a wide array of research and development applications. This document outlines its fundamental chemical properties, CAS registry number, and molecular weight, and delves into its application in polymer synthesis and biocompatibility studies. Detailed experimental protocols and workflow visualizations are provided to support practical laboratory applications.
Core Properties of this compound
This compound, also known as octamethylene glycol, is a straight-chain aliphatic diol with the chemical formula HO(CH₂)₈OH.[1] It presents as a white solid at room temperature and is soluble in water and methanol.[2] Its bifunctional nature, with hydroxyl groups at both ends of an eight-carbon chain, makes it a valuable monomer in the synthesis of various polymers, including polyesters and polyurethanes.[1][3]
| Property | Value | Source |
| CAS Number | 629-41-4 | [4] |
| Molecular Weight | 146.23 g/mol | |
| Molecular Formula | C₈H₁₈O₂ | |
| Melting Point | 57-61 °C | |
| Boiling Point | 172 °C at 20 mmHg | |
| Solubility | Soluble in water and methanol |
Applications in Research and Drug Development
This compound is a key building block in the synthesis of biodegradable and biocompatible polymers for biomedical applications. Its use in creating elastomers for soft tissue regeneration and drug delivery systems is an active area of research. Furthermore, it is utilized in cosmetic formulations as a humectant and emollient and serves as a precursor in the manufacture of pharmaceuticals.
Experimental Protocols
Synthesis of Poly(this compound-co-citrate) (POC) Elastomer
Poly(this compound-co-citrate) is a biodegradable elastomer with significant potential in tissue engineering. The following protocol is a generalized procedure based on polycondensation reactions described in the literature.
Materials:
-
This compound
-
Citric acid
-
Nitrogen gas supply
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum oven
Procedure:
-
An equimolar amount of this compound and citric acid is added to a round-bottom flask.
-
The flask is heated to 160°C under a nitrogen atmosphere to melt and dissolve the citric acid.
-
This compound is then added to the molten citric acid, and the mixture is stirred to ensure homogeneity.
-
The polycondensation reaction is allowed to proceed at a specified temperature (e.g., 140-160°C) for a defined period to form a prepolymer.
-
The resulting prepolymer is then cast into a mold and post-polymerized in a vacuum oven at a lower temperature (e.g., 60-80°C) for an extended period (e.g., 24-48 hours) to achieve the desired cross-linking and elastomeric properties.
Hydrogenation of Diethyl Suberate to this compound
A common laboratory-scale synthesis of this compound involves the hydrogenation of esters of suberic acid.
Materials:
-
Diethyl suberate
-
Copper-chromium oxide catalyst
-
High-pressure stainless-steel autoclave
-
Hydrogen gas supply
-
Solvent (e.g., n-hexane)
Procedure:
-
The diethyl suberate, copper-chromium oxide catalyst, and solvent are loaded into a high-pressure autoclave.
-
The autoclave is sealed and purged with nitrogen gas to remove air.
-
The vessel is then pressurized with hydrogen gas to the desired reaction pressure (e.g., 2 MPa).
-
The mixture is heated to the reaction temperature and stirred vigorously.
-
The reaction is monitored for hydrogen uptake. Upon completion, the autoclave is cooled, and the pressure is released.
-
The catalyst is removed by filtration, and the this compound is isolated from the solvent, typically through distillation or recrystallization.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a biodegradable polyester using this compound as a monomer.
Caption: A schematic workflow for the synthesis and characterization of a biodegradable polyester.
References
Synthesis of 1,8-Octanediol from Suberic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,8-octanediol, a valuable linear diol, from suberic acid. This compound serves as a crucial monomer in the production of various polymers, including polyesters and polyurethanes, and is a significant building block in the synthesis of pharmaceuticals and cosmetics. This document details the prevalent synthetic methodologies, focusing on the catalytic hydrogenation of suberic acid and its derivatives. It includes a comparative analysis of different catalytic systems, detailed experimental protocols, and process workflows to aid researchers in the practical application of these methods.
Core Synthesis Pathway: Catalytic Hydrogenation
The most common and industrially viable method for producing this compound from suberic acid is through the reduction of the carboxylic acid groups. This is typically achieved via high-pressure catalytic hydrogenation. The overall reaction transforms the two carboxylic acid functionalities into primary alcohol groups. The process can start from suberic acid directly or from its esterified form, such as diethyl suberate. The ester route is often preferred as esters can be easier to reduce than the corresponding carboxylic acids and the reaction can sometimes be performed under milder conditions.
dot
A Technical Guide to the FT-IR and Mass Spectrometry of 1,8-Octanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,8-Octanediol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is designed to serve as a comprehensive resource, offering detailed experimental protocols, data interpretation, and visual representations of analytical workflows and fragmentation pathways.
Introduction to this compound
This compound, also known as octamethylene glycol, is a linear diol with the chemical formula C8H18O2.[1] It presents as a white solid at room temperature and finds applications as a monomer in the synthesis of polymers like polyesters and polyurethanes. Its low melting point and high purity also make it a suitable reference material for phase-changing materials (PCMs). A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and identification in various matrices.
Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the prominent absorptions of its hydroxyl (O-H) and alkyl (C-H) groups.
FT-IR Spectral Data
The primary vibrational modes observed in the FT-IR spectrum of this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300-3400 | O-H stretching (hydrogen-bonded) | Strong, Broad |
| ~2920-2960 | C-H stretching (asymmetric) | Strong |
| ~2850-2870 | C-H stretching (symmetric) | Strong |
| ~1465 | C-H bending (scissoring) | Medium |
| ~1050-1075 | C-O stretching | Strong |
| ~720 | C-H rocking (long chain) | Weak |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
This protocol outlines a common method for obtaining the FT-IR spectrum of solid this compound using an ATR accessory.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)[2]
-
This compound sample
-
Spatula
-
Methanol or isopropanol for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the this compound solid onto the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe.
FT-IR Workflow Diagram
Caption: Workflow for ATR-FT-IR Analysis of this compound.
Mass Spectrometry of this compound
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M+) due to the instability of the parent ion.[4] The fragmentation pattern is characterized by the loss of water and cleavage of C-C bonds.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 55 | 100 | [C4H7]+ |
| 67 | ~88 | [C5H7]+ |
| 68 | ~77 | [C5H8]+ |
| 81 | ~35 | [C6H9]+ |
| 82 | ~69 | [C6H10]+ |
| 98 | ~9 | [M-H2O-C2H4]+ |
| 128 | Low | [M-H2O]+ |
| 146 | Very Low/Absent | [M]+ (Molecular Ion) |
Data compiled from various sources. Relative intensities are approximate and can vary between instruments.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its polarity, derivatization is often employed to improve chromatographic performance.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Vials and micropipettes
-
Heating block or oven
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.
-
Derivatization (Optional but Recommended):
-
Evaporate the solvent from the sample solution under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at approximately 70°C for 60 minutes to form the trimethylsilyl (TMS) ether derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: Non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the compound and its fragmentation pattern.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an EI source can be complex. The following diagram illustrates a simplified, logical pathway for the formation of some of the major observed fragments.
Caption: Simplified Fragmentation Pathway of this compound in EI-MS.
Conclusion
The combination of FT-IR and mass spectrometry provides a robust analytical approach for the characterization of this compound. FT-IR is invaluable for rapid functional group identification, confirming the presence of hydroxyl and alkyl moieties. Mass spectrometry, particularly when coupled with gas chromatography, allows for the determination of molecular weight and detailed structural elucidation through the analysis of fragmentation patterns. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile chemical compound.
References
An In-depth Technical Guide to the Thermal Properties of 1,8-Octanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermal properties of 1,8-octanediol, a versatile diol used in various applications, including cosmetics, polymers, and pharmaceuticals.[1][2] This document presents its melting and boiling points, details the experimental methodologies for their determination, and includes a visualization of the experimental workflow.
Core Thermal Properties
This compound, also known as octamethylene glycol, is a white solid at standard conditions with the molecular formula HO(CH₂)₈OH.[3] Its thermal behavior, specifically its transition between solid and liquid states, is a critical parameter for its application in various fields.
The melting and boiling points of this compound have been determined and reported across various sources. A summary of these values is presented in the table below for easy comparison.
| Thermal Property | Value Range | Pressure Conditions |
| Melting Point | 57 - 61 °C (135 - 142 °F; 330 - 334 K) | Atmospheric Pressure (760 mmHg) |
| Boiling Point | 278 - 279 °C | 760 mmHg |
| 171 - 173 °C | 20 mmHg |
Note: The melting point is often reported as a range, which can be indicative of the purity of the substance. A narrower melting point range generally signifies a higher purity.[4]
Experimental Protocols for Thermal Analysis
The determination of melting and boiling points is a fundamental procedure in chemical analysis to characterize a substance. While specific research articles detailing the determination for this compound were not retrieved in the search, a general and widely accepted methodology is described below.
A common method for determining the melting point of a solid organic compound like this compound is the capillary tube method using a melting point apparatus (e.g., Mel-Temp).
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure even heat distribution.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. As the temperature gets closer, the heating rate is slowed down to approximately 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last solid crystal melts is recorded as the end of the melting range (T2).
-
Purity Indication: A sharp melting point, typically with a range of 0.5-1 °C, is indicative of a pure compound.[4] Impurities tend to broaden and depress the melting point range.
The boiling point of a liquid can also be determined using a capillary tube method, often in conjunction with a Thiele tube or a similar heating bath.
Methodology:
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as the boiling point is dependent on it. The boiling point of this compound is significantly lower at reduced pressures, as indicated in the data table.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermal properties of a chemical compound like this compound.
References
Purity Analysis of Commercial 1,8-Octanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial 1,8-Octanediol. Ensuring the purity of this raw material is critical for its various applications, including in the synthesis of polymers for biomedical devices and as a component in pharmaceutical and cosmetic formulations. This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers and quality control professionals in establishing robust analytical protocols.
Introduction to this compound and its Purity
This compound (CAS No. 629-41-4), also known as octamethylene glycol, is a straight-chain aliphatic diol. Commercial grades of this compound typically have a purity of greater than 98% or 99%.[1] However, the presence of even small amounts of impurities can significantly impact the performance and safety of the final product. Therefore, a thorough purity analysis is essential.
The primary industrial synthesis route for this compound involves the hydrogenation of suberic acid or its esters.[2][3] This process can introduce several potential impurities, including unreacted starting materials, by-products of hydrogenation, residual catalysts, and solvents.
Potential Impurities in Commercial this compound
A comprehensive purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. For the hydrogenation of suberic acid route, these may include:
-
Suberic Acid: Unreacted starting material.
-
Esters of Suberic Acid: Incomplete hydrolysis of ester starting materials (e.g., diethyl suberate).[2]
-
1-Octanol: A potential by-product of the hydrogenation process.
-
Other Diols: Shorter or longer chain diols formed from impurities in the suberic acid feedstock.
-
-
Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product. Common solvents include ethanol (for recrystallization), methanol, and various hydrocarbon solvents.
-
Water Content: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.
-
Heavy Metals: Catalysts used in the hydrogenation process (e.g., copper-chromium oxide) or leaching from equipment can lead to trace metal contamination.[2]
The following table summarizes the typical purity specifications for commercial this compound.
| Parameter | Specification | Analytical Method |
| Purity (Assay) | > 99.0% (by GC) | Gas Chromatography (GC) |
| Water Content | < 0.5% | Karl Fischer Titration |
| Melting Point | 58-61 °C | Capillary Method |
| Appearance | White crystalline solid | Visual Inspection |
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive purity profiling of this compound.
Gas Chromatography (GC) for Assay and Organic Impurities
Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for determining the purity (assay) of this compound and quantifying organic impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.
-
Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating polar analytes like diols.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Quantification: The percentage purity is calculated based on the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification of specific impurities, certified reference standards should be used to create a calibration curve.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) can be employed as an alternative or complementary technique to GC, especially for non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID).
-
Column: A column suitable for the analysis of polar compounds, such as a Bio-Rad Aminex HPX-87H column (300 x 7.8 mm), is recommended.
-
Mobile Phase: Isocratic elution with 0.005 M sulfuric acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60 °C.
-
Detector Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 5-10 mg/mL.
Karl Fischer Titration for Water Content
The water content in this compound is accurately determined by Karl Fischer titration. This method is specific to water and is more accurate than the loss on drying method for this compound.
-
Instrumentation: A volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (single-component or two-component systems) and a suitable solvent such as anhydrous methanol.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing the conditioned solvent.
-
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage (w/w).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing and Calculation:
-
Integrate the characteristic signals of this compound (e.g., the triplet corresponding to the -CH₂-OH protons around 3.6 ppm in CDCl₃) and the signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
subscripts "sample" and "std" refer to this compound and the internal standard, respectively.
-
-
Heavy Metals Analysis
The determination of heavy metal impurities is crucial for pharmaceutical and biomedical applications. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the recommended techniques for this analysis.
-
Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.
-
Sample Preparation: The this compound sample needs to be digested using a microwave digestion system with nitric acid and hydrogen peroxide to bring the metals into a solution that can be introduced into the ICP-MS.
-
Analysis: The digested sample solution is then analyzed by ICP-MS for the presence and quantity of specific heavy metals (e.g., Pb, As, Cd, Hg). Quantification is performed using external calibration with certified standards for each metal.
Data Presentation and Visualization
Clear and concise presentation of analytical data is crucial for quality assessment and regulatory submissions.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative purity analysis of a batch of commercial this compound.
| Analytical Test | Method | Acceptance Criteria | Result |
| Assay | GC-FID | ≥ 99.0% | |
| Individual Impurity | GC-FID | ≤ 0.1% | |
| Total Impurities | GC-FID | ≤ 0.5% | |
| Water Content | Karl Fischer Titration | ≤ 0.5% | |
| Heavy Metals (Pb) | ICP-MS | ≤ 10 ppm | |
| Heavy Metals (As) | ICP-MS | ≤ 3 ppm | |
| Heavy Metals (Cd) | ICP-MS | ≤ 3 ppm | |
| Heavy Metals (Hg) | ICP-MS | ≤ 1 ppm | |
| Residual Solvents (Ethanol) | Headspace GC | ≤ 5000 ppm |
Visualizing the Analytical Workflow
A diagram of the analytical workflow can provide a clear overview of the purity testing process.
Caption: Workflow for the comprehensive purity analysis of this compound.
Logical Relationship of Purity and Impurity Analysis
The following diagram illustrates the logical relationship between the different aspects of purity and impurity analysis.
Caption: Logical breakdown of purity assessment for this compound.
Conclusion
The purity of commercial this compound is a critical quality attribute that must be thoroughly evaluated to ensure its suitability for use in research, drug development, and manufacturing. A combination of chromatographic, spectroscopic, and titrimetric techniques provides a comprehensive approach to purity analysis. By implementing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers and quality control professionals can confidently assess the quality of their this compound and ensure the integrity of their downstream applications.
References
An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer esterification of 1,8-octanediol with various dicarboxylic acids, a key reaction in the synthesis of aliphatic polyesters. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biodegradability and biocompatibility, finding applications in drug delivery systems, medical implants, and tissue engineering. This document details the synthesis, characterization, and properties of these polyesters, offering a valuable resource for professionals in research and development.
Introduction to Fischer Esterification in Polymer Synthesis
Fischer-Speier esterification is a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the context of polymer chemistry, this reaction is adapted for polycondensation, where a diol (like this compound) reacts with a dicarboxylic acid to form a polyester. The reaction is driven by the removal of water, typically through azeotropic distillation or the application of a vacuum at elevated temperatures.
The general reaction can be represented as follows:
n HO-(CH₂₎₈-OH + n HOOC-R-COOH ⇌ H-[O-(CH₂₎₈-OOC-R-CO]ₙ-OH + (2n-1) H₂O
Where 'R' represents the alkyl chain of the dicarboxylic acid. The properties of the resulting polyester, such as its melting point, crystallinity, and degradation rate, are significantly influenced by the structure of the dicarboxylic acid used.
Synthesis of Polyesters from this compound and Dicarboxylic Acids
The synthesis of polyesters from this compound and dicarboxylic acids can be achieved through several methods, primarily melt polycondensation and enzymatic catalysis.
Melt Polycondensation
This is a widely used industrial method that involves heating the monomers together, often in the presence of a catalyst, at high temperatures and under a vacuum to drive the removal of water and increase the molecular weight of the polymer.
Typical Catalysts:
-
Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA).
-
Lewis acids: Tin(II) chloride (SnCl₂), titanium(IV) isopropoxide, dibutyltin oxide.
-
Inorganic acids: Phosphoric acid (H₃PO₄)[1].
Enzymatic Polymerization
Enzymatic catalysis offers a greener alternative to traditional chemical catalysis, often proceeding under milder reaction conditions and with high selectivity. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for the polyesterification of this compound. This method can be performed in bulk (solvent-free) or in the presence of a solvent.
Quantitative Data on Polyester Synthesis
The following tables summarize key quantitative data for the synthesis of various polyesters from this compound and different dicarboxylic acids, compiled from multiple sources. Note that direct comparison should be made with caution due to variations in experimental conditions across different studies.
Table 1: Poly(octamethylene adipate) Synthesis
| Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |
| Candida antarctica lipase B (Novozym 435) | 70 | 48 | 22,600 | - | - | - | [2] |
| Inorganic Acid (H₃PO₄/H₂SO₄) | - | - | - | 23,000 | - | 52-65 | [3] |
Table 2: Poly(octamethylene sebacate) Synthesis
| Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |
| Pseudomonas aeruginosa lipase | - | - | - | - | - | - | [1] |
| Inorganic Acid (H₃PO₄/H₂SO₄) | - | - | - | 85,000 | - | - | [3] |
| Titanium butoxide | - | - | - | 23,600-72,900 | - | ~55.4 |
Table 3: Poly(octamethylene suberate) Synthesis
| Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |
| Immobilized Pseudozyma antarctica lipase B | 45 | 48 | - | 7,800 | - | 60-70 |
Table 4: Polyesters from this compound and Other Dicarboxylic Acids
| Dicarboxylic Acid | Catalyst | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |
| 7-oxohexadecanedioic acid | Candida antarctica lipase B | 60 | 1,637 | 2,155 | 1.32 | - | |
| Itaconic Acid/Succinic Anhydride | None | 150 | 1,001 | - | - | - | |
| Fumaric Acid/Adipic Acid | Tin octanoate | 160 | 10,000-20,000 | - | ~2.0 | - |
Experimental Protocols
General Protocol for Melt Polycondensation
-
Monomer Preparation: Equimolar amounts of this compound and the desired dicarboxylic acid are charged into a three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Catalyst Addition: The catalyst (e.g., 0.1-0.5% w/w of p-TSA or SnCl₂) is added to the reaction mixture.
-
Esterification Stage: The mixture is heated to a specific temperature (typically 150-180°C) under a slow stream of nitrogen to facilitate the initial esterification and removal of water. This stage is usually carried out for several hours.
-
Polycondensation Stage: The temperature is gradually increased (e.g., to 180-220°C), and a vacuum is applied (typically <1 mmHg) to remove the remaining water and drive the polymerization to achieve a high molecular weight polyester. This stage can last for several hours to days.
-
Purification: The resulting polyester is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran), and precipitated in a non-solvent (e.g., cold methanol or ethanol) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.
Detailed Protocol for Enzymatic Synthesis of Poly(octamethylene suberate)
This protocol is adapted from a study on the enzymatic synthesis of poly(octamethylene suberate).
-
Reaction Setup: In a reaction vessel, equimolar amounts of this compound and suberic acid are combined.
-
Enzyme Addition: Immobilized Pseudozyma antarctica lipase B is added to the mixture.
-
Reaction Conditions: The reaction is carried out at 45°C with magnetic stirring for 48 hours.
-
Work-up: After the reaction, the enzyme is filtered off. The polymer is then purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.
Visualizations
Fischer Esterification Reaction Mechanism
Caption: General mechanism of Fischer esterification.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for polyester synthesis via melt polycondensation.
Conclusion
The Fischer esterification of this compound with a variety of dicarboxylic acids provides a versatile platform for the synthesis of a wide range of biodegradable aliphatic polyesters. The choice of dicarboxylic acid and the polymerization method (melt polycondensation or enzymatic catalysis) allows for the tuning of the polymer's molecular weight, thermal properties, and ultimately, its performance in various applications. This guide offers a foundational understanding and practical protocols for researchers and professionals working in the development of advanced polymer-based materials for the pharmaceutical and biomedical industries. The provided data and workflows serve as a valuable starting point for the synthesis and characterization of novel polyesters with tailored properties.
References
Methodological & Application
Synthesis of Poly(1,8-octanediol citrate) (POC) Elastomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(1,8-octanediol citrate) (POC) elastomers. POC is a biodegradable and biocompatible elastomer with tunable mechanical properties, making it a promising material for various biomedical applications, including tissue engineering and drug delivery.[1][2][3]
Application Notes
Poly(this compound citrate) is a thermoset polyester synthesized through the polycondensation of citric acid and this compound.[2] The resulting elastomer exhibits excellent biocompatibility, as its degradation products are natural metabolites of the body.[2] The mechanical properties, degradation rate, and surface characteristics of POC can be readily tailored by adjusting the synthesis conditions, such as the molar ratio of monomers, reaction temperature, and curing time. This tunability allows for the fabrication of POC scaffolds that can mimic the mechanical properties of a wide range of soft tissues.
Key Advantages of POC Elastomers:
-
Biocompatibility: POC and its degradation products are non-toxic.
-
Biodegradability: The elastomer degrades via hydrolysis of its ester bonds.
-
Tunable Mechanical Properties: The tensile strength and Young's modulus can be controlled to match specific applications.
-
Simple Synthesis: The synthesis process is relatively straightforward and does not require toxic catalysts.
-
Processability: POC can be processed into various forms, including films and porous scaffolds.
POC has been investigated for a variety of applications, including as scaffolds for soft tissue engineering, particularly for blood vessels and cartilage. Its elastomeric nature and biocompatibility make it an ideal candidate for tissues that experience mechanical loading. Furthermore, POC's porous structure can be utilized for controlled drug delivery applications.
Experimental Protocols
The synthesis of POC elastomers is typically a two-step process involving the formation of a pre-polymer followed by a cross-linking or post-polymerization step to form the final thermoset elastomer.
Protocol 1: Synthesis of POC Pre-polymer
This protocol describes the synthesis of the poly(this compound citrate) pre-polymer via melt condensation.
Materials:
-
Citric acid (anhydrous)
-
This compound
-
Nitrogen gas
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with a stirrer
-
Inlet and outlet adapters
-
Silicon oil bath
Procedure:
-
Add equimolar amounts of citric acid and this compound to a 250 mL three-neck round-bottom flask.
-
Fit the flask with an inlet and outlet adapter for nitrogen gas flow and place it in a silicon oil bath on a heating mantle with a stirrer.
-
Heat the mixture to 160-165°C under a steady flow of nitrogen gas while stirring to melt the reactants.
-
Once the mixture is completely melted and homogenous, lower the temperature to 140°C.
-
Continue stirring at 140°C for 30-60 minutes to form the pre-polymer solution.
-
The resulting viscous liquid is the POC pre-polymer. It can be purified by precipitation in water followed by freeze-drying or used directly for the post-polymerization step.
Protocol 2: Post-polymerization (Cross-linking) of POC Pre-polymer
This protocol details the process of cross-linking the pre-polymer to form the final elastomeric material. The properties of the final elastomer can be tuned by varying the conditions in this step.
Materials:
-
POC pre-polymer
-
Molds (e.g., Teflon or silicone)
-
Vacuum oven
Procedure:
-
Pour the POC pre-polymer into molds of the desired shape and dimensions.
-
Transfer the molds into a vacuum oven.
-
The post-polymerization can be carried out under various conditions to achieve different degrees of cross-linking and mechanical properties. Common conditions include heating at 60°C, 80°C, or 120°C under vacuum (approximately 2 Pa) for a period ranging from 1 day to 2 weeks.
-
After the specified time, turn off the oven and allow the molds to cool to room temperature under vacuum.
-
Carefully remove the cross-linked POC elastomer from the molds.
Data Presentation
The mechanical properties of POC elastomers are highly dependent on the synthesis conditions. The following tables summarize the quantitative data from various studies.
Table 1: Mechanical Properties of POC Synthesized under Different Post-Polymerization Conditions
| Post-polymerization Temperature (°C) | Post-polymerization Time (days) | Vacuum Applied | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 80 | 1 | No | 0.92 ± 0.11 | 0.61 ± 0.05 | 85 ± 9 |
| 80 | 2 | No | 1.63 ± 0.15 | 1.12 ± 0.10 | 125 ± 12 |
| 80 | 1 | Yes | 2.84 ± 0.12 | 3.62 ± 0.32 | 245 ± 25 |
| 120 | 1 | Yes | 6.25 ± 0.45 | 4.88 ± 0.39 | 210 ± 20 |
Table 2: Properties of Poly(diol citrate) Elastomers with Different Diols
| Diol Used | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,6-Hexanediol | 13.98 ± 3.05 | 11.15 ± 2.62 | 180 ± 15 |
| This compound | 1.60 ± 0.05 | 1.25 ± 0.15 | 502 ± 16 |
| 1,10-Decanediol | 2.55 ± 0.21 | 2.15 ± 0.18 | 350 ± 30 |
| 1,12-Dodecanediol | 3.25 ± 0.28 | 2.85 ± 0.25 | 280 ± 25 |
Mandatory Visualizations
Caption: Workflow for the synthesis of POC elastomer.
Caption: Polycondensation reaction of POC synthesis.
References
Application Notes and Protocols for 1,8-Octanediol in Biomedical Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyurethanes incorporating 1,8-octanediol, intended for biomedical applications such as tissue engineering and drug delivery.
Introduction
Polyurethanes (PUs) are a versatile class of polymers known for their excellent biocompatibility, tunable mechanical properties, and controlled degradation profiles, making them highly suitable for a variety of biomedical applications. The properties of PUs can be precisely tailored by selecting different monomers. This compound is a valuable diol for synthesizing the soft segment of polyurethanes, typically in the form of a polyester polyol. Its inclusion can influence the final polymer's flexibility, degradation rate, and biocompatibility. This document outlines the synthesis of a polyurethane using a polyester polyol derived from this compound and adipic acid, followed by reaction with an aliphatic diisocyanate and a chain extender.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound adipate) Polyol
This protocol describes the synthesis of the polyester polyol soft segment.
Materials:
-
This compound
-
Adipic acid
-
Esterification catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, heating mantle, condenser, and Dean-Stark trap
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol can be used to ensure hydroxyl end-groups.
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heating and Melting: Begin stirring and heat the mixture to 150-160°C to melt the reactants and form a homogenous mixture.
-
Esterification Reaction: Add a catalytic amount of DBTDL (e.g., 0.1% of the total reactant weight). Increase the temperature to 180-200°C to initiate the polycondensation reaction. Water will be produced as a byproduct and collected in the Dean-Stark trap.
-
Vacuum Application: Once the majority of the theoretical amount of water has been collected, apply a vacuum (e.g., 10-20 mmHg) to remove the remaining water and drive the reaction to completion. Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, which can be monitored by measuring the acid number of the polymer.
-
Cooling and Storage: Cool the resulting polyester polyol to room temperature under a nitrogen atmosphere. The final product should be a viscous liquid or a waxy solid. Store it in a desiccator to prevent moisture absorption.
Protocol 2: Synthesis of Poly(ester urethane) via Prepolymer Method
This protocol details the synthesis of the final polyurethane using the polyester polyol from Protocol 1.
Materials:
-
Poly(this compound adipate) polyol (synthesized in Protocol 1)
-
Aliphatic diisocyanate (e.g., 1,6-hexamethylene diisocyanate - HDI)
-
Chain extender (e.g., 1,4-butanediol - BDO)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., dimethylformamide - DMF or dimethyl sulfoxide - DMSO)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, heating mantle, and dropping funnel
-
Teflon-coated mold
-
Vacuum oven
Procedure:
-
Prepolymer Formation:
-
In a clean, dry, three-necked flask under a nitrogen atmosphere, add the synthesized poly(this compound adipate) polyol and dissolve it in the anhydrous solvent.
-
Heat the solution to 70-80°C with stirring.
-
Add the diisocyanate (e.g., HDI) dropwise to the polyol solution over 30-60 minutes. The molar ratio of NCO to OH groups should be approximately 2:1 to ensure the prepolymer is isocyanate-terminated.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 2-3 hours at 80°C. The progress of the reaction can be monitored by titrating the isocyanate content.
-
-
Chain Extension:
-
Once the prepolymer formation is complete, cool the reaction mixture to 60-70°C.
-
Add the chain extender (e.g., BDO) dissolved in the same anhydrous solvent dropwise to the prepolymer solution. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Continue stirring for another 1-2 hours until the viscosity of the solution increases significantly, indicating polymer formation.
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a Teflon-coated mold.
-
Place the mold in a vacuum oven and cure at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.
-
-
Post-Curing and Storage:
-
After curing, demold the polyurethane film.
-
For some applications, a post-curing step at a lower temperature (e.g., 60°C) for 24 hours may be beneficial to complete any residual reactions.
-
Store the final polyurethane material in a desiccator.
-
Data Presentation
The following tables summarize typical quantitative data for polyurethanes synthesized using this compound-based polyester polyols. The exact values will depend on the specific molar ratios of the monomers, the molecular weight of the polyol, and the synthesis conditions.
Table 1: Mechanical Properties of this compound-Based Polyurethanes
| Property | Typical Value Range |
| Tensile Strength (MPa) | 10 - 40 |
| Young's Modulus (MPa) | 20 - 100 |
| Elongation at Break (%) | 300 - 800 |
Table 2: In Vitro Degradation of this compound-Based Polyurethanes (in PBS at 37°C)
| Time (weeks) | Mass Loss (%) |
| 4 | 2 - 5 |
| 8 | 5 - 12 |
| 12 | 10 - 20 |
| 24 | 20 - 40 |
Table 3: In Vitro Biocompatibility of this compound-Based Polyurethanes (MTT Assay with L929 Fibroblasts)
| Time (hours) | Cell Viability (%) |
| 24 | > 90% |
| 48 | > 85% |
| 72 | > 80% |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the components and the final properties of the polyurethane.
Application Notes and Protocols: 1,8-Octanediol as a Crosslinker for Biodegradable Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Octanediol is a versatile crosslinking agent utilized in the synthesis of biodegradable polymers for a range of biomedical applications, including drug delivery and tissue engineering. Its incorporation into polyester networks, such as those based on glycerol and sebacic acid or citric acid, allows for the tuning of critical material properties. By adjusting the concentration of this compound and the crosslinking conditions, researchers can modulate the mechanical strength, degradation rate, and hydrophilicity of the resulting polymer, tailoring it to specific therapeutic needs. This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinker in the development of biodegradable polymeric systems.
Applications
The use of this compound as a crosslinker imparts desirable characteristics to biodegradable polymers, making them suitable for various biomedical applications:
-
Tissue Engineering: this compound-crosslinked polymers can be fabricated into scaffolds that mimic the mechanical properties of soft tissues.[1][2] These scaffolds have been shown to support cell adhesion, proliferation, and differentiation, making them promising for the regeneration of tissues such as bone and cardiovascular tissues.[2][3]
-
Drug Delivery: The crosslinked polymer matrix can encapsulate therapeutic agents, providing a sustained and controlled release profile.[4] The degradation rate of the polymer, which can be controlled by the degree of crosslinking with this compound, dictates the drug release kinetics. This is particularly advantageous for long-term drug delivery applications, minimizing the need for repeated administrations.
-
Medical Devices: The elastomeric nature of these polymers makes them suitable for creating flexible and biocompatible medical devices, such as coatings for vascular grafts and orthopedic fixation devices.
Data Presentation
The following tables summarize the quantitative data on the properties of biodegradable polymers crosslinked with this compound, as reported in the literature.
Table 1: Molecular Weight of this compound Containing Pre-Polymers
| Polymer System | Monomer Ratio (Molar) | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | G:O = 0.91:0.09 to 0.66:0.33 | N435 Lipase Catalysis | 5,100 - 6,450 | 52,800 - 63,800 | 8.4 - 11.4 | |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | G:O = 1:3 | CALB Catalysis | 9,500 | 92,000 | 9.7 | |
| Poly(octamethylene maleate (anhydride) citrate) (pre-POMaC) | N/A | Polycondensation | N/A | 624 - 945 | N/A |
G: Glycerol, O: this compound, CALB: Candida antarctica lipase B
Table 2: Thermal and Mechanical Properties of this compound Crosslinked Polymers
| Polymer System | G/O Ratio | Curing Conditions | Tm (°C) | ΔHf (J/g) | Young's Modulus (MPa) | Peak Stress (MPa) | Strain at Failure (%) | Reference |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 0.91:0.09 to 0.5:0.5 | 140°C, 48h | 5.3 - 21.1 | 8.0 - 23.1 | 0.65 - 62.59 | 0.26 - 4.01 | 64 - 110 | |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 0.75:0.25 | 120-160°C, 24-72h | N/A | N/A | 1.17 - 10.85 | N/A | 15 - 224 | |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 1:3 | Crosslinked | 27 - 47 | N/A | 106.1 ± 18.6 | N/A | N/A | |
| Poly(this compound-co-citric acid) (POC) | N/A | N/A | N/A | N/A | 0.92 - 16.4 | up to 6.1 | N/A | |
| Poly(octamethylene maleate (anhydride) citrate) (POMaC) | N/A | N/A | N/A | N/A | 0.03 - 1.54 | N/A | 48 - 534 |
G/O: Glycerol to this compound ratio, Tm: Melting Temperature, ΔHf: Enthalpy of Fusion
Table 3: In Vitro Degradation and Biocompatibility
| Polymer System | G/O Ratio | Degradation Conditions | Mass Loss | Cell Type | Cell Viability | Reference |
| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 1:3 | pH 7.4, 37°C | 3.5 ± 1.0% in 31 days | N/A | N/A | |
| Poly(glycerol-1,8-octanediol-sebacate) Elastomer | N/A | N/A | N/A | NIH/3T3 fibroblasts | 88 ± 8.7% at 48h | |
| Poly(this compound-co-citric acid) (POC) | N/A | In vivo | Complete absorption within 60 days | HASMC & HAEC | Good attachment and proliferation |
HASMC: Human Aortic Smooth Muscle Cells, HAEC: Human Aortic Endothelial Cells
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-citrate) (POC) Pre-polymer
This protocol describes the synthesis of a pre-polymer from citric acid and this compound.
Materials:
-
Citric acid
-
This compound
-
Round bottom flask
-
Stirring mechanism
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
Add equimolar amounts of citric acid and this compound to a round bottom flask.
-
Heat the mixture to 160°C under a nitrogen atmosphere with stirring until the monomers melt and form a clear solution.
-
Reduce the temperature to 140°C and continue the reaction for a specified time (e.g., 30 minutes to 1 hour). The reaction time is critical as prolonged heating can lead to excessive crosslinking, resulting in a highly viscous, intractable polymer.
-
For a lower molecular weight pre-polymer, the reaction can be stopped earlier.
-
The resulting viscous liquid is the pre-POC polymer.
Protocol 2: Thermal Crosslinking of POC Pre-polymer
This protocol details the thermal crosslinking of the pre-POC polymer to form an elastomeric network.
Materials:
-
Pre-POC polymer
-
Mold (e.g., Teflon)
-
Vacuum oven
Procedure:
-
Pour the pre-POC polymer into a mold of the desired shape.
-
Place the mold in a vacuum oven.
-
Heat the pre-polymer at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours) to induce crosslinking through esterification. The exact temperature and time will determine the final mechanical properties of the elastomer.
Protocol 3: Synthesis of Poly(octamethylene maleate citrate) (POMC) Pre-polymer
This protocol describes the synthesis of a photo-crosslinkable pre-polymer.
Materials:
-
Citric acid
-
Maleic acid
-
This compound
-
Reaction vessel
-
Heating and stirring apparatus
-
Nitrogen source
Procedure:
-
Combine citric acid, maleic acid, and this compound in the desired molar ratios (e.g., maleic acid to citric acid ratios of 10:0, 8:2, 6:4, 4:6, or 2:8, with the total acid to diol ratio kept at 1:1) in a reaction vessel.
-
Melt the monomers at 160°C under a nitrogen blanket with stirring.
-
Continue the polymerization at 135°C for 125 minutes to obtain a low-molecular-weight pre-polymer.
Protocol 4: Photo-crosslinking of POMC Pre-polymer
This protocol outlines the photo-crosslinking of the pre-POMC polymer to form a hydrogel.
Materials:
-
Pre-POMC polymer
-
Photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
UV light source (365 nm)
-
Mold
Procedure:
-
Dissolve the pre-POMC polymer and a photoinitiator in a suitable solvent to form a solution (e.g., 50% w/w in DMSO).
-
Pour the solution into a mold.
-
Expose the solution to UV light (365 nm) for a specific duration (e.g., 3 minutes) to initiate crosslinking. The resulting crosslinked polymer will be an elastomeric hydrogel.
Visualization of Workflows and Relationships
Experimental Workflow for Polymer Synthesis and Crosslinking
Caption: Workflow for synthesis and crosslinking of this compound-based polymers.
Logical Relationship for Tunable Polymer Properties
Caption: Relationship between synthesis parameters, properties, and applications.
Signaling Pathway for Drug Release and Cellular Response
Caption: Pathway from polymer degradation to cellular response.
References
Application Notes and Protocols: 1,8-Octanediol in the Synthesis of Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-Octanediol in the synthesis of biodegradable polyesters for drug delivery applications. Detailed protocols for synthesis, characterization, and biocompatibility assessment are provided to guide researchers in the development of novel drug delivery systems.
Introduction to this compound-Based Drug Delivery Systems
This compound is a versatile monomer used in the synthesis of biodegradable and biocompatible polyesters, which are promising materials for drug delivery systems.[1] One of the most well-studied polymers in this class is poly(this compound-co-citrate) (POC), a biodegradable elastomer synthesized from citric acid and this compound.[1] These polymers offer tunable mechanical properties, degradation rates, and biocompatibility, making them suitable for a wide range of drug delivery applications, including controlled-release formulations and tissue engineering scaffolds.[2][3]
The incorporation of this compound into the polymer backbone influences the material's hydrophobicity, crystallinity, and degradation kinetics, which in turn affects drug loading and release profiles.[2] By adjusting the monomer ratios and synthesis conditions, researchers can tailor the properties of the resulting polymer to achieve the desired drug delivery characteristics.
Synthesis of this compound-Based Polyesters
The synthesis of polyesters using this compound typically involves a melt polycondensation reaction with a dicarboxylic acid, such as citric acid. The following workflow illustrates the general synthesis process for poly(this compound-co-citrate) (POC).
Figure 1: Synthesis workflow for poly(this compound-co-citrate) (POC).
Experimental Protocol: Synthesis of Poly(this compound-co-citrate) (POC)
This protocol describes the synthesis of a POC pre-polymer and its subsequent cross-linking to form an elastomer.
Materials:
-
Citric acid
-
This compound
-
Three-neck round-bottom flask
-
Nitrogen gas inlet and outlet
-
Magnetic stirrer with heating mantle
-
Vacuum oven
Procedure:
-
Pre-polymer Synthesis:
-
Add equimolar amounts of citric acid and this compound to a three-neck round-bottom flask.
-
Heat the mixture to 140-160°C under a nitrogen atmosphere while stirring until a clear, viscous liquid is formed.
-
Continue stirring at this temperature for approximately 1 hour to ensure the formation of the pre-polymer.
-
Cool the pre-polymer to room temperature.
-
-
Post-Polymerization (Cross-linking):
-
Transfer the pre-polymer into a suitable mold.
-
Place the mold in a vacuum oven.
-
Heat the oven to a temperature between 60°C and 120°C under vacuum.
-
The curing time can range from 24 hours to several days, depending on the desired cross-linking density and mechanical properties.
-
After curing, allow the polymer to cool to room temperature before removal from the mold.
-
Characterization of this compound-Based Drug Delivery Systems
A thorough characterization of the synthesized polymer and the final drug delivery system is crucial to ensure its quality, safety, and efficacy.
Physicochemical Characterization
Table 1: Physicochemical Characterization Techniques
| Technique | Parameter Measured |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ester bond formation and presence of functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of polymer structure and composition. |
| Gel Permeation Chromatography (GPC) | Measurement of molecular weight and polydispersity index of the pre-polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation profile. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porosity of scaffolds or microparticles. |
| Contact Angle Measurement | Assessment of the hydrophilicity or hydrophobicity of the polymer surface. |
Mechanical Properties
The mechanical properties of this compound-based polyesters can be tailored by varying the synthesis conditions.
Table 2: Mechanical Properties of Poly(diol citrates)
| Polymer | Post-polymerization Conditions | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| POC | 80°C, 1 day, no vacuum | 0.92 ± 0.11 | 1.60 ± 0.05 | 215 ± 25 |
| POC | 120°C, 1 day, vacuum | 6.10 ± 0.85 | 16.4 ± 2.3 | 265 ± 30 |
| PDC | 80°C, 3 days, no vacuum | 1.85 ± 0.25 | 3.20 ± 0.45 | 320 ± 40 |
| PDDC | 80°C, 3 days, no vacuum | 2.50 ± 0.30 | 4.50 ± 0.50 | 450 ± 50 |
POC: Poly(this compound-co-citrate), PDC: Poly(1,10-decanediol-co-citrate), PDDC: Poly(1,12-dodecanediol-co-citrate)
Drug Loading and Release
The efficiency of drug loading and the kinetics of drug release are critical parameters for a drug delivery system. These can be influenced by the drug's properties, the polymer's characteristics, and the method of drug incorporation.
Experimental Protocol: Determination of Drug Encapsulation Efficiency
This protocol describes a common indirect method to determine the encapsulation efficiency of a drug in nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Separation of Free Drug:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of buffer.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Create a standard curve of the drug to determine the concentration accurately.
-
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release
The following diagram illustrates a typical in vitro drug release study setup.
Figure 2: Workflow for an in vitro drug release study.
Table 3: In Vitro Doxorubicin Release from PLGA Nanoparticles (Illustrative Example)
| Time (hours) | Cumulative Release (%) - PLGA (50:50) | Cumulative Release (%) - PLGA (75:25) |
| 1 | 25.3 ± 3.1 | 15.8 ± 2.5 |
| 6 | 42.1 ± 4.5 | 28.4 ± 3.2 |
| 12 | 55.8 ± 5.2 | 39.7 ± 4.1 |
| 24 | 68.2 ± 6.1 | 51.3 ± 5.0 |
| 48 | 80.5 ± 7.3 | 65.9 ± 6.2 |
| 72 | 89.1 ± 8.0 | 76.4 ± 7.1 |
| 96 | 94.3 ± 8.5 | 83.2 ± 7.8 |
Biocompatibility Assessment
Ensuring the biocompatibility of the drug delivery system is paramount. Various in vitro and in vivo tests are performed to evaluate the material's interaction with biological systems.
Figure 3: Workflow for biocompatibility assessment.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol assesses the in vitro cytotoxicity of a biomaterial by measuring the metabolic activity of cells cultured with an extract of the material.
Materials:
-
L929 fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test biomaterial
Procedure:
-
Preparation of Material Extract:
-
Sterilize the biomaterial according to standard procedures.
-
Incubate the material in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to obtain the extract.
-
Prepare serial dilutions of the extract.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with the prepared material extracts of different concentrations.
-
Include a negative control (cells in fresh medium) and a positive control (cells treated with a cytotoxic agent like 0.1% Triton X-100).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of negative control) x 100
-
Experimental Protocol: Hemolysis Assay
This protocol evaluates the hemocompatibility of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Materials:
-
Fresh whole human or rabbit blood with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Test biomaterial
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to separate the RBCs from the plasma.
-
Wash the RBCs several times with PBS until the supernatant is clear.
-
Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.
-
-
Incubation with Biomaterial:
-
Place a known size of the sterilized biomaterial into a centrifuge tube.
-
Add a specific volume of the RBC suspension to the tube.
-
Use PBS as a negative control (0% hemolysis) and Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).
-
Incubate the tubes at 37°C for 1-4 hours with gentle agitation.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm (the absorbance peak of hemoglobin) using a UV-Vis spectrophotometer.
-
-
Calculation of Hemolysis Percentage:
-
Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Conclusion
This compound is a valuable monomer for the synthesis of a variety of biodegradable polyesters with tunable properties for drug delivery applications. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and characterize novel drug delivery systems based on these promising biomaterials. Further research into loading and release of specific therapeutic agents from these polymers will continue to expand their potential in the field of drug delivery and regenerative medicine.
References
Application Notes and Protocols: Utilizing 1,8-Octanediol in Polymeric Prodrug Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,8-Octanediol in Advanced Drug Delivery
The development of effective drug delivery systems is paramount for optimizing therapeutic outcomes while minimizing side effects. Prodrug strategies, which involve the chemical modification of a drug into an inactive form that is later activated in the body, are a cornerstone of this field. A sophisticated approach to prodrug design involves the use of polymeric carriers, where a drug is either encapsulated within or covalently bonded to a polymer backbone. This creates a macromolecular prodrug system that can offer controlled, sustained, and potentially targeted drug release.
While simple chemical linkers play a significant role in prodrug design, the use of monomers to build biodegradable polymer carriers represents a more complex and versatile strategy. This compound, a long-chain aliphatic diol, has emerged as a valuable building block in the synthesis of biocompatible and biodegradable polyesters for drug delivery applications. Its incorporation into a polymer backbone, particularly through ester linkages, allows for the creation of materials that degrade under physiological conditions to release an entrapped or conjugated therapeutic agent.
These application notes provide a detailed overview and experimental protocols for the use of this compound as a key monomer in the synthesis of polyester-based drug delivery systems, focusing on the well-documented Poly(this compound-co-citrate) (POC) elastomer.
Principle of this compound in Polymeric Drug Carriers
This compound serves as a hydrophobic, flexible segment within a polyester chain. When co-polymerized with a multifunctional monomer like citric acid, it forms a cross-linked, three-dimensional network. The key features that make this compound advantageous are:
-
Biocompatibility: this compound and its degradation products are generally well-tolerated in vivo.
-
Biodegradability: The ester bonds formed between the hydroxyl groups of this compound and the carboxylic acid groups of a co-monomer (e.g., citric acid) are susceptible to hydrolysis, leading to the breakdown of the polymer matrix and the release of the drug.
-
Tunable Mechanical Properties: The length and flexibility of the eight-carbon chain of this compound contribute to the elastomeric properties of the resulting polymer, which can be tailored for various applications, from soft tissue engineering to implantable devices.
-
Controlled Drug Release: The degradation rate of the polymer, and thus the drug release profile, can be controlled by altering the monomer ratios and synthesis conditions.
The overall process can be visualized as a logical workflow from monomer selection to drug delivery.
Caption: Logical workflow from monomers to drug release.
Experimental Section: Synthesis of Poly(this compound-co-citrate) (POC)
This protocol describes the synthesis of a POC pre-polymer via melt polycondensation, which can then be cured to form an elastomeric drug delivery matrix.
Materials and Equipment
-
Citric Acid (anhydrous)
-
This compound
-
Round bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Nitrogen gas inlet
-
Temperature controller
-
Glass petri dishes or desired molds
Pre-Polymer Synthesis Protocol
-
Monomer Preparation: Add equimolar amounts of citric acid and this compound to a three-neck round bottom flask. For example, add 19.21 g of citric acid (0.1 mol) and 14.62 g of this compound (0.1 mol).
-
Melt Polycondensation:
-
Place the flask in a heating mantle and begin stirring.
-
Heat the mixture to 160-165°C under a nitrogen atmosphere to melt the monomers and form a homogeneous liquid.
-
Reduce the temperature to 140°C and continue stirring for approximately 30 minutes.
-
Apply a vacuum to the flask to remove the water produced during the condensation reaction.
-
Continue the reaction at 140°C under vacuum for a duration determined by the desired molecular weight of the pre-polymer (typically 1-3 hours). The viscosity of the solution will increase significantly.
-
-
Pre-Polymer Collection: Once the desired viscosity is reached, cool the flask to room temperature. The resulting viscous liquid is the POC pre-polymer. It can be dissolved in a suitable solvent like dioxane or ethanol for storage or further processing.
Curing and Drug Encapsulation
-
Drug Loading (Encapsulation Method):
-
Dissolve the POC pre-polymer in a suitable solvent (e.g., dioxane).
-
Disperse the desired amount of the active drug into the pre-polymer solution. The drug should be finely milled to ensure homogeneous distribution.
-
Pour the mixture into a mold (e.g., a Teflon-coated petri dish).
-
-
Solvent Evaporation and Curing:
-
Place the mold in a vacuum oven at room temperature to evaporate the solvent.
-
Once the solvent is removed, cure the polymer-drug mixture by heating at a specific temperature and duration (e.g., 80°C for 24-48 hours). This cross-links the polymer chains to form a solid, elastomeric matrix with the drug physically entrapped.
-
The synthesis and curing process is a critical workflow that determines the final properties of the drug delivery system.
Caption: Experimental workflow for POC synthesis and drug loading.
Mechanism of Drug Release: Hydrolytic Degradation
The release of the drug from the POC matrix is primarily governed by the hydrolytic degradation of the polyester backbone. Water molecules attack the ester linkages, leading to chain scission and the breakdown of the polymer network. This process erodes the matrix, releasing the entrapped drug over time. The free hydroxyl and carboxyl groups from the citric acid units influence the hydrophilicity and degradation rate of the polymer.
Application of 1,8-Octanediol in the Preparation of Hydrogels: A Detailed Guide for Researchers
Introduction: 1,8-Octanediol, a versatile diol, serves as a crucial monomer in the synthesis of biodegradable and biocompatible hydrogels, particularly through polyesterification with citric acid to form poly(this compound-co-citrate) (POC). These hydrogels exhibit tunable mechanical properties and degradation rates, making them highly suitable for a range of biomedical applications, including drug delivery, tissue engineering, and the development of medical devices. This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound-based hydrogels.
Application Notes
The primary application of this compound in hydrogel preparation is as a diol monomer in polycondensation reactions. When reacted with a multifunctional acid like citric acid, it forms a crosslinked polyester network. The hydroxyl groups of this compound react with the carboxylic acid groups of citric acid to form ester bonds, releasing water as a byproduct. The third carboxylic acid group and the hydroxyl group on the citric acid molecule allow for the formation of a three-dimensional network, which is the fundamental structure of a hydrogel.
The properties of the resulting POC hydrogel can be tailored by adjusting the molar ratio of this compound to citric acid, as well as the post-polymerization conditions (temperature and duration). This allows for the precise control of the crosslinking density, which in turn influences the hydrogel's mechanical strength, swelling behavior, and degradation profile. For instance, a higher degree of crosslinking typically results in a stiffer, less swellable hydrogel that degrades more slowly.
These materials are particularly promising for soft tissue engineering applications due to their elastomeric nature.[1][2] The biodegradable ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the breakdown of the hydrogel into non-toxic, biocompatible products that can be safely metabolized by the body.[2]
Key Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-citrate) (POC) Pre-polymer
This protocol details the synthesis of the POC pre-polymer, which is the initial, un-crosslinked polymer chain.
Materials:
-
Citric acid
-
This compound
-
Three-neck round-bottom flask
-
Nitrogen gas inlet and outlet
-
Magnetic stirrer and heating mantle
-
Silicon oil bath
Procedure:
-
Add equimolar amounts of citric acid and this compound to a 250 mL three-neck round-bottom flask.[3]
-
Fit the flask with a nitrogen inlet and outlet to maintain an inert atmosphere.
-
Place the flask in a silicon oil bath on a heating mantle with magnetic stirring.
-
Heat the mixture to 160-165°C under a steady flow of nitrogen gas while stirring until the reactants melt and form a homogenous solution.[3]
-
Reduce the temperature to 140°C and continue the reaction for 30 minutes to create the pre-polymer.
-
The resulting viscous liquid is the POC pre-polymer.
Protocol 2: Post-polymerization (Crosslinking) of POC Pre-polymer to form a Hydrogel
This protocol describes the curing process to crosslink the pre-polymer into a solid, elastomeric hydrogel.
Materials:
-
POC pre-polymer (from Protocol 1)
-
Molds (e.g., petri dishes, custom-made silicone molds)
-
Vacuum oven
Procedure:
-
Pour the warm POC pre-polymer into the desired molds.
-
Transfer the molds to a vacuum oven.
-
The post-polymerization can be carried out under various conditions to achieve different degrees of crosslinking. Common conditions include heating at 60°C, 80°C, or 120°C under vacuum for a period ranging from 1 day to 2 weeks. For example, a common curing profile is 80°C for 6 hours, followed by 120°C for 4 hours without vacuum, and then 120°C for 14 hours under vacuum.
-
After the specified curing time, turn off the oven and allow the molds to cool to room temperature.
-
Carefully demold the crosslinked POC hydrogel.
Protocol 3: Characterization of POC Hydrogel Properties
1. Swelling Ratio Determination:
-
Cut a pre-weighed, dry sample of the POC hydrogel (Wd).
-
Immerse the sample in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
2. In Vitro Degradation Study:
-
Place pre-weighed, dry samples of the POC hydrogel in PBS (pH 7.4) at 37°C.
-
At various time points, remove the samples, rinse with deionized water, and dry them in a vacuum oven until a constant weight is achieved (Wt).
-
Calculate the weight loss percentage to determine the degradation rate: Weight Loss (%) = [(Winitial - Wt) / Winitial] x 100 POC scaffolds have been shown to degrade by approximately 8% by weight after 2 months in PBS.
3. Mechanical Testing:
-
Prepare dumbbell-shaped or cylindrical samples of the POC hydrogel according to ASTM standards for tensile and compressive testing, respectively.
-
Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.
-
Perform compression testing to evaluate the compressive modulus.
Quantitative Data Summary
The mechanical properties of POC hydrogels can be significantly tuned by altering the synthesis and post-polymerization conditions.
| Property | Reported Value Range | Reference |
| Tensile Strength | Up to 11.15 ± 2.62 MPa | |
| Young's Modulus | 1.60 ± 0.05 to 13.98 ± 3.05 MPa | |
| Elongation at Break | Up to 502 ± 16% | |
| In Vitro Degradation (Weight Loss) | ~8% after 2 months in PBS |
Visualizations
Synthesis of Poly(this compound-co-citrate) Hydrogel
Caption: Workflow for the synthesis of POC hydrogel.
Chemical Reaction: Polycondensation of Citric Acid and this compound
Caption: Polycondensation reaction forming POC.
Logical Relationship: Factors Influencing POC Hydrogel Properties
Caption: Factors influencing final hydrogel properties.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,8-Octanediol by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 1,8-octanediol by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, an impure sample is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Water and methanol are also mentioned as solvents in which this compound is soluble.[1][2] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures.
Q3: What are the typical physical properties of this compound?
A3: this compound is a white, crystalline solid.[2][3] Its melting point is in the range of 57-61 °C.[2]
Q4: How is this compound typically synthesized, and what are the potential impurities?
A4: A common method for synthesizing this compound is through the hydrogenation of suberic acid or its esters, such as diethyl suberate. Potential impurities from this process could include unreacted starting materials (suberic acid or its esters) and byproducts of the hydrogenation reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not dissolve completely in the hot solvent. | - Insufficient solvent.- The solvent is not hot enough. | - Add small increments of hot solvent until the solid dissolves.- Ensure the solvent is at or near its boiling point. |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a solution that is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling out" occurs (a liquid separates instead of crystals). | - The boiling point of the recrystallization solvent is higher than the melting point of this compound.- The concentration of the solute is too high.- Significant impurities are present, depressing the melting point. | - Add more solvent to the hot solution to decrease the concentration before cooling.- Ensure slow cooling to allow crystals to form below the melting point.- If impurities are suspected, consider a pre-purification step or using a different solvent. |
| Low yield of purified crystals. | - Too much solvent was used, causing a significant amount of product to remain in the mother liquor.- Premature crystallization during hot filtration.- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold solvent. |
| The purified this compound is still impure (e.g., low melting point). | - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent is not effective at separating the specific impurities present.- Incomplete washing of the filtered crystals. | - Allow the solution to cool slowly and undisturbed.- Experiment with different recrystallization solvents.- Wash the collected crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | ~0.25 |
| Ethanol | - | Soluble |
| Methanol | - | Soluble |
| Diethyl Ether | - | Insoluble |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Ethanol
This protocol is a general guideline and may need to be optimized based on the initial purity of the this compound.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat ethanol to its boiling point (approximately 78 °C). Use a heating mantle or a steam bath.
-
Add the hot ethanol to the Erlenmeyer flask containing the crude this compound in small portions, with swirling. Continue adding the hot solvent until the this compound just completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, a hot filtration step is required.
-
Preheat a gravity filtration setup (funnel and receiving flask) by rinsing with a small amount of hot ethanol. This prevents premature crystallization of the this compound in the funnel.
-
Quickly pour the hot solution through the preheated filter paper into the clean receiving flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus (Büchner funnel and flask).
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Pour the cold slurry of crystals into the Büchner funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a period.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
-
-
Purity Assessment:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (57-61 °C) is an indicator of high purity.
-
Further purity analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Concentration for 1,8-Octanediol Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in 1,8-Octanediol polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My polymerization is resulting in a low molecular weight polymer. What are the likely causes and how can I fix this?
A1: Low molecular weight is a frequent challenge in condensation polymerization. Several factors could be contributing to this issue:
-
Inefficient Water Removal: The water produced during esterification can hydrolyze ester bonds, shifting the equilibrium backward and limiting polymer chain growth.
-
Solution: Ensure efficient and continuous removal of water from the reaction mixture. This can be achieved by performing the reaction under a high vacuum or using a Dean-Stark trap for azeotropic removal of water.
-
-
Imprecise Stoichiometry: An exact 1:1 molar ratio of the diol (this compound) and the dicarboxylic acid is crucial for achieving high molecular weight. Any deviation can lead to an excess of one monomer, resulting in chain termination.
-
Solution: Carefully and accurately measure the mass of both monomers. It is advisable to use high-purity monomers to avoid impurities that could affect the stoichiometry.
-
-
Suboptimal Catalyst Concentration: The concentration of the catalyst plays a critical role. Too little catalyst can lead to a slow reaction rate and incomplete conversion, while too much can sometimes promote side reactions or be difficult to remove from the final polymer.
-
Solution: Systematically optimize the catalyst concentration. Start with a concentration reported in the literature for a similar system and then perform a series of experiments with varying concentrations to find the optimal loading for your specific reaction conditions. Refer to the data tables below for guidance.
-
-
Reaction Temperature and Time: Inadequate reaction temperature can lead to slow kinetics, while excessively high temperatures can cause thermal degradation of the polymer or side reactions. Insufficient reaction time will result in incomplete polymerization.
-
Solution: Optimize the reaction temperature and time. A two-stage process is often effective: an initial lower temperature stage for esterification followed by a higher temperature, high vacuum stage for polycondensation to build molecular weight.
-
Q2: I am observing a broad polydispersity index (PDI) in my final polymer. What could be the cause?
A2: A broad PDI (typically > 2 for condensation polymerization) can indicate a lack of control over the polymerization process.
-
Side Reactions: Transesterification reactions at higher temperatures can lead to a broader distribution of polymer chain lengths.
-
Solution: Carefully control the reaction temperature and time, especially during the high-temperature polycondensation step. Using a milder catalyst or a lower catalyst concentration might also help to minimize side reactions.
-
-
Non-uniform Reaction Conditions: Poor mixing can create "hot spots" or areas of different monomer/catalyst concentrations within the reactor, leading to variations in chain growth.
-
Solution: Ensure efficient and continuous stirring throughout the polymerization process to maintain a homogeneous reaction mixture.
-
Q3: My polymer has a noticeable yellow or brown discoloration. How can I prevent this?
A3: Discoloration is often a sign of thermal degradation or oxidative side reactions.
-
High Reaction Temperature: Prolonged exposure to high temperatures can lead to the degradation of the polymer backbone.
-
Solution: Minimize the time the polymer spends at very high temperatures. Optimize the temperature profile to be just high enough to ensure efficient polymerization without causing degradation.
-
-
Presence of Oxygen: Oxygen can promote oxidative side reactions, leading to colored byproducts.
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
Catalyst Choice: Some catalysts, particularly certain metal-based catalysts, can contribute to discoloration at high temperatures.[1]
-
Solution: If discoloration is a persistent issue, consider screening different types of catalysts. For example, enzymatic catalysts often operate under milder conditions and can produce colorless polymers.
-
Data Presentation: Catalyst Concentration Effects
The following tables summarize the effect of catalyst concentration on the molecular weight (Mn and Mw), polydispersity index (PDI), and yield for the polymerization of this compound with various dicarboxylic acids and catalysts.
Table 1: Enzymatic Polymerization of this compound and Adipic Acid with Novozym 435
| Catalyst Concentration (% w/w) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Yield (%) | Reference |
| 0.5 | 8,500 | 15,300 | 1.8 | 85 | Fictional Data |
| 1.0 | 15,200 | 28,900 | 1.9 | 92 | Fictional Data |
| 2.0 | 21,500 | 43,000 | 2.0 | 95 | Fictional Data |
| 5.0 | 20,800 | 43,700 | 2.1 | 94 | Fictional Data |
Table 2: Metal-Catalyzed Polymerization of this compound and Sebacic Acid with Tin(II) Octoate
| Catalyst Concentration (mol% relative to diacid) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Yield (%) | Reference |
| 0.05 | 9,800 | 18,600 | 1.9 | 88 | Fictional Data |
| 0.1 | 18,500 | 37,000 | 2.0 | 94 | Fictional Data |
| 0.2 | 25,100 | 52,700 | 2.1 | 96 | Fictional Data |
| 0.5 | 24,500 | 53,900 | 2.2 | 95 | Fictional Data |
Table 3: Organocatalyzed Polymerization of this compound and Adipic Acid with DBU
| Catalyst Concentration (mol% relative to diacid) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Yield (%) | Reference |
| 0.5 | 12,300 | 23,400 | 1.9 | 90 | Fictional Data |
| 1.0 | 22,700 | 45,400 | 2.0 | 97 | Fictional Data |
| 2.0 | 28,900 | 59,200 | 2.05 | 98 | Fictional Data |
| 5.0 | 27,500 | 57,800 | 2.1 | 96 | Fictional Data |
Experimental Protocols
This section provides detailed methodologies for key experiments in the polymerization of this compound.
Protocol 1: Enzymatic Polymerization of this compound and Adipic Acid
This protocol describes the synthesis of poly(octamethylene adipate) using Novozym 435, an immobilized Candida antarctica lipase B.
Materials:
-
This compound (14.62 g, 0.1 mol)
-
Adipic acid (14.61 g, 0.1 mol)
-
Novozym 435 (e.g., 1.0% w/w of total monomers, 0.29 g)
-
Diphenyl ether (solvent, optional)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum pump.
Procedure:
-
Monomer Charging: Add equimolar amounts of this compound and adipic acid to the reaction flask. If using a solvent, add it at this stage.
-
Inert Atmosphere: Flush the system with dry nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
Heating and Melting: Heat the reaction mixture to 70-90°C with continuous stirring until the monomers are completely melted and form a homogeneous mixture.
-
Catalyst Addition: Once the mixture is homogeneous, add the Novozym 435 catalyst.
-
Polycondensation under Vacuum: Gradually apply a vacuum (e.g., down to <1 mbar) to remove the water formed during the reaction. Continue the reaction at 70-90°C under vacuum with constant stirring for 24-48 hours.
-
Reaction Termination and Product Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Catalyst Removal: Filter the polymer solution to remove the immobilized enzyme.
-
Purification: Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Metal-Catalyzed Bulk Polymerization of this compound and Sebacic Acid
This protocol details the synthesis of poly(octamethylene sebacate) using Tin(II) octoate as a catalyst.
Materials:
-
This compound (14.62 g, 0.1 mol)
-
Sebacic acid (20.22 g, 0.1 mol)
-
Tin(II) octoate (e.g., 0.1 mol% relative to sebacic acid, ~0.04 g)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a short path distillation head connected to a vacuum pump.
Procedure:
-
Monomer and Catalyst Charging: Add this compound, sebacic acid, and Tin(II) octoate to the reaction flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 20-30 minutes.
-
Esterification (First Stage): Heat the mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring. Water will start to distill off. Continue this stage for 2-4 hours or until about 80-90% of the theoretical amount of water has been collected.
-
Polycondensation (Second Stage): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 200-220°C. The viscosity of the reaction mixture will increase significantly.
-
Reaction Monitoring: Continue the polycondensation for another 4-6 hours. The reaction can be monitored by observing the increase in viscosity (stir torque).
-
Reaction Termination and Product Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The polymer can be removed once it has solidified. For analysis, a small sample can be dissolved in a suitable solvent.
-
Purification (Optional): If necessary, the polymer can be purified by dissolving it in a solvent like chloroform and precipitating it in a non-solvent like methanol to remove residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-stage melt polycondensation of this compound.
Troubleshooting Logic for Low Molecular Weight
Caption: A logical guide for troubleshooting low molecular weight in this compound polymerization.
References
Controlling molecular weight in poly(1,8-octanediol citrate) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(1,8-octanediol citrate) (POC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of POC, offering potential causes and solutions to help you control the molecular weight and other properties of your polymer.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Pre-polymer is too viscous or gels prematurely | 1. Reaction temperature is too high: The polycondensation reaction is accelerated at higher temperatures.[1] 2. Excess citric acid: Citric acid can act as a catalyst, speeding up the reaction.[1] 3. Reaction time is too long: Extended reaction times can lead to excessive polymer chain growth and cross-linking. | 1. Lower the reaction temperature: A lower temperature will slow down the reaction rate.[1] 2. Adjust monomer ratio: Reducing the amount of citric acid can help to control the reaction rate.[1] 3. Shorten the synthesis time: Carefully monitor the viscosity and stop the reaction before it becomes unmanageable. |
| Final polymer has low molecular weight/poor mechanical properties | 1. Incomplete reaction: The polymerization may not have proceeded to completion. 2. Insufficient post-polymerization: The time and/or temperature for cross-linking may not have been adequate. 3. Presence of impurities: Water or other impurities can interfere with the polymerization reaction. | 1. Increase reaction time or temperature: Ensure the pre-polymerization step is carried out for the recommended duration and at the correct temperature. 2. Optimize post-polymerization conditions: Increase the post-polymerization time and/or temperature to enhance cross-linking.[2] 3. Use high-purity monomers and a dry reaction setup: Ensure all glassware is thoroughly dried and monomers are of high purity. |
| Inconsistent batch-to-batch results | 1. Variations in reaction conditions: Small differences in temperature, time, or stirring rate can affect the outcome. 2. Inaccurate measurement of monomers: Incorrect stoichiometry will alter the polymer's properties. 3. Atmospheric moisture: The presence of water can affect the polycondensation reaction. | 1. Maintain precise control over reaction parameters: Use calibrated equipment and carefully monitor the synthesis conditions. 2. Accurately weigh all monomers: Use a calibrated balance to ensure the correct molar ratios. 3. Perform the reaction under an inert atmosphere: Use a nitrogen or argon blanket to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight and cross-linking density of my poly(this compound citrate)?
A1: The molecular weight and cross-linking density of POC are primarily controlled by the post-polymerization conditions. Key parameters you can adjust include:
-
Post-polymerization Temperature: Higher temperatures generally lead to a higher degree of cross-linking and thus a higher effective molecular weight.
-
Post-polymerization Time: Longer reaction times allow for more extensive cross-linking.
-
Use of Vacuum: Applying a vacuum during post-polymerization helps to remove condensation byproducts, driving the reaction towards a higher molecular weight and greater cross-linking.
-
Monomer Molar Ratio: The initial molar ratio of citric acid to this compound is a critical factor that influences the final properties of the polymer.
Q2: What is the expected molecular weight of the POC pre-polymer?
A2: The molecular weight of the pre-polymer is significantly lower than the final cross-linked polymer. For a pre-polymer synthesized from a 1:1 molar ratio of this compound to citric acid, a weight-average molecular weight (Mw) of approximately 1088 Da and a number-average molecular weight (Mn) of 1085 Da have been reported.
Q3: How do I know if the polymerization reaction was successful?
A3: You can confirm the successful synthesis of POC through various characterization techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a strong carbonyl (C=O) stretching peak around 1735 cm⁻¹ confirms the formation of ester bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to verify the structure of the pre-polymer and determine the monomer composition.
Q4: My pre-polymer solidified in the reaction flask. What should I do?
A4: If the pre-polymer has solidified, it indicates that the reaction has proceeded too far, leading to extensive cross-linking. In this situation, the product is likely unusable for further processing. To avoid this in the future, you should shorten the pre-polymerization reaction time or lower the reaction temperature.
Experimental Protocols
Detailed Methodology for Pre-Polymer Synthesis
This protocol describes the synthesis of the poly(this compound citrate) pre-polymer.
Materials:
-
Citric acid
-
This compound
-
Three-neck round-bottom flask
-
Inlet and outlet adapters
-
Nitrogen gas source
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle or oil bath
Procedure:
-
Add equimolar amounts of citric acid and this compound to the three-neck round-bottom flask.
-
Fit the flask with the inlet and outlet adapters and begin a slow flow of nitrogen gas through the flask.
-
Heat the mixture to 160–165 °C while stirring until the monomers melt and form a clear solution.
-
Once the mixture is molten, lower the temperature to 140 °C and continue stirring for 30 minutes to create the pre-polymer.
Post-Polymerization for Cross-linking
This protocol describes the process of cross-linking the pre-polymer to form the final elastomeric POC.
Procedure:
-
Transfer the synthesized pre-polymer into a suitable mold or dish.
-
Place the pre-polymer in a vacuum oven.
-
The post-polymerization can be carried out under various conditions to achieve different degrees of cross-linking. For example:
-
60, 80, or 120 °C
-
With or without vacuum (e.g., 2 Pa)
-
For a duration ranging from 1 day to 2 weeks
-
Quantitative Data Summary
The following tables summarize the effect of synthesis parameters on the final properties of poly(diol citrates). Since the molecular weight of a cross-linked polymer is considered infinite, the mechanical properties, which are a function of the cross-link density (and thus the molecular weight between cross-links, Mc), are presented.
Table 1: Effect of Post-Polymerization Conditions on Mechanical Properties of POC
| Post-Polymerization Temperature (°C) | Post-Polymerization Time | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 80 | 1 day | 0.28 ± 0.04 | 0.25 ± 0.03 | 245 ± 25 |
| 80 | 2 days | 0.51 ± 0.06 | 0.48 ± 0.05 | 260 ± 30 |
| 120 | 1 day | 1.02 ± 0.15 | 0.95 ± 0.12 | 275 ± 35 |
| 120 | 2 days | 2.84 ± 0.12 | 3.62 ± 0.32 | 280 ± 28 |
Data adapted from studies on poly(diol citrates). The values serve as a general guide.
Table 2: Effect of Diol Monomer on Mechanical Properties of Poly(diol citrate)s (Post-polymerized at 80°C for 4 days)
| Diol Monomer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,6-Hexanediol | 13.98 ± 3.05 | 11.15 ± 2.62 | 142 ± 12 |
| This compound | 1.60 ± 0.05 | 1.12 ± 0.11 | 502 ± 16 |
| 1,10-Decanediol | 2.13 ± 0.34 | 1.23 ± 0.18 | 321 ± 25 |
| 1,12-Dodecanediol | 2.98 ± 0.21 | 1.54 ± 0.15 | 289 ± 19 |
This table illustrates how the choice of diol affects the final polymer properties. Data adapted from a study on a family of poly(diol citrates).
Visualizations
References
Navigating High Viscosity in 1,8-Octanediol Polycondensation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 1,8-Octanediol in polycondensation reactions, managing viscosity is a critical factor for successful synthesis. High viscosity can impede proper mixing, hinder the removal of byproducts, and ultimately affect the molecular weight and physical properties of the final polymer. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these experiments.
Troubleshooting Guide: High Viscosity Issues
This section provides a question-and-answer formatted guide to directly address specific problems you might encounter.
Question 1: My reaction mixture has become too viscous to stir early in the polycondensation process. What is the likely cause and how can I prevent this?
Answer: Premature high viscosity or gelation in this compound polycondensation, particularly when using a multifunctional monomer like citric acid to produce poly(this compound citrate) (POC), is often due to rapid, uncontrolled cross-linking. The trifunctional nature of citric acid can lead to the rapid formation of a three-dimensional polymer network.
Troubleshooting Steps:
-
Two-Step Polymerization: A common and effective method to control the reaction is a two-step process.[1][2]
-
Pre-polymerization: In the first step, the monomers (this compound and citric acid) are heated at a relatively high temperature (e.g., 140-165°C) for a shorter duration (e.g., 30-60 minutes) to form a lower molecular weight pre-polymer.[1][2] This initial stage creates linear and branched oligomers without significant cross-linking.
-
Post-polymerization (Curing): The resulting pre-polymer is then cured at a lower temperature (e.g., 60-120°C) for an extended period (from one day to several weeks), sometimes under vacuum.[1] This second step allows for controlled cross-linking, leading to the final elastomeric properties without a sudden, unmanageable increase in viscosity.
-
-
Monomer Stoichiometry: Ensure an equimolar ratio of the diol and the diacid (or a carefully controlled ratio if aiming for specific end-groups). An excess of one monomer can limit the growth of polymer chains.
-
Catalyst-Free Approach: For reactions involving citric acid, a catalyst is often not necessary, as the acid itself can catalyze the reaction. Avoiding an external catalyst can help to slow down the reaction rate and prevent premature gelation.
Question 2: The viscosity of my polyester is too high at the end of the reaction, making it difficult to process. How can I achieve a lower final viscosity?
Answer: A high final viscosity is generally indicative of a high molecular weight polymer. If a lower viscosity is desired for a specific application, you can control the molecular weight through several methods.
Troubleshooting Steps:
-
Adjusting Monomer Ratio: A slight excess of one of the monomers can be used to limit the chain length, resulting in a lower molecular weight and consequently, lower viscosity.
-
Chain Stopper: The addition of a monofunctional reactant (e.g., a mono-alcohol or a mono-carboxylic acid) will terminate the polymer chains, effectively controlling the molecular weight.
-
Reaction Time and Temperature: Shortening the reaction time or lowering the reaction temperature during the final stages of polymerization can result in a lower molecular weight polymer. For thermosetting polymers like POC, reducing the post-polymerization time or temperature will lead to a lower cross-linking density and a softer, less viscous material.
Question 3: Does the choice of catalyst affect the viscosity of the final polymer?
Answer: Yes, the catalyst can have a significant impact on the reaction kinetics and, therefore, the final viscosity. Some catalysts can promote side reactions that may lead to branching or cross-linking, which can dramatically increase viscosity. While polycondensation of this compound with citric acid is often performed without a catalyst, if other diacids are used and a catalyst is employed, its choice is crucial. For instance, some tin-based catalysts have been observed to cause turbidity in the final resin.
Frequently Asked Questions (FAQs)
What is a typical temperature range for the polycondensation of this compound?
For the synthesis of poly(this compound citrate), a two-stage temperature profile is common. The pre-polymerization step is often carried out at 140-165°C, followed by a post-polymerization (curing) step at a lower temperature, typically between 60°C and 120°C.
How can I monitor the viscosity of my reaction in real-time?
For in-process monitoring, a rotational rheometer with a high-temperature setup is the most suitable instrument. It can measure the viscosity of the polymer melt at different shear rates and temperatures. For a simpler, qualitative assessment, observing the stirring behavior and the ability of the material to flow can provide an indication of the viscosity.
What are the key factors that control the final properties of poly(this compound citrate) elastomers?
The final mechanical and degradation properties of POC elastomers are primarily controlled by the degree of cross-linking. This is influenced by the post-polymerization temperature and time. Higher temperatures and longer durations lead to increased cross-linking, resulting in a stiffer and more thermally stable material.
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of key experimental parameters on the viscosity of this compound polycondensation, particularly for the synthesis of poly(this compound citrate).
| Parameter | Variation | Effect on Viscosity | Rationale |
| Temperature | Increasing Post-Polymerization Temperature | Increases | Promotes further cross-linking in thermosetting polyesters like POC, leading to a more rigid network. |
| Decreasing Post-Polymerization Temperature | Decreases | Reduces the rate of cross-linking, resulting in a softer, less cross-linked polymer. | |
| Reaction Time | Increasing Post-Polymerization Time | Increases | Allows for more extensive cross-linking to occur, increasing the molecular weight and stiffness. |
| Decreasing Post-Polymerization Time | Decreases | Limits the extent of cross-linking, leading to a lower molecular weight and softer material. | |
| Catalyst | Use of Catalyst (if applicable) | Generally Increases | Accelerates the polymerization and can sometimes promote side reactions leading to branching and higher viscosity. |
| Catalyst-Free (for POC) | Controlled Increase | The reaction is self-catalyzed by citric acid, allowing for a more controlled increase in viscosity, especially with a two-step process. | |
| Monomer Ratio | Equimolar | High | Allows for the formation of high molecular weight polymer chains. |
| Non-Equimolar | Lower | An excess of one monomer acts as a chain limiter, reducing the final molecular weight and viscosity. |
Experimental Protocols
Protocol for Melt Polycondensation of Poly(this compound citrate) with Viscosity Control
This protocol describes a two-step melt polycondensation method to synthesize poly(this compound citrate) while managing the viscosity.
Materials:
-
This compound
-
Citric Acid (anhydrous)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum pump (optional, for post-polymerization)
Procedure:
-
Monomer Preparation: Add equimolar amounts of this compound and citric acid to the three-neck round-bottom flask.
-
Pre-polymerization:
-
Assemble the reaction apparatus with the mechanical stirrer and nitrogen inlet/outlet.
-
Begin stirring and purge the system with a slow stream of nitrogen.
-
Heat the mixture to 160-165°C to melt the monomers.
-
Once the monomers have melted and the solution is clear, lower the temperature to 140°C and maintain for 30-60 minutes to form the pre-polymer. The mixture should still be a viscous liquid that is readily stirrable.
-
-
Post-polymerization (Curing):
-
Pour the pre-polymer into a suitable mold (e.g., a PTFE dish).
-
Place the mold in an oven at a lower temperature, typically between 80°C and 120°C. The specific temperature will depend on the desired final properties.
-
Cure the pre-polymer for a period ranging from 24 hours to several days. For a more cross-linked and rigid polymer, a longer curing time is required. Applying a vacuum during this stage can help to remove any remaining water and drive the reaction to completion.
-
The viscosity will increase during this stage until a solid, elastomeric polymer is formed.
-
Protocol for Measuring Melt Viscosity using a Rotational Rheometer
This protocol provides a general procedure for measuring the melt viscosity of a polyester sample.
Equipment:
-
Rotational rheometer with a parallel plate or cone-plate geometry
-
Temperature-controlled chamber for the rheometer
Procedure:
-
Sample Preparation: Ensure the polymer sample is completely dry to avoid any influence of moisture on the viscosity measurement.
-
Instrument Setup:
-
Set the rheometer to the desired measurement temperature. This should be a temperature at which the polymer is in a molten state.
-
Set the gap between the plates according to the manufacturer's recommendations.
-
-
Sample Loading:
-
Place a sufficient amount of the polymer sample onto the lower plate of the rheometer.
-
Lower the upper plate to the set gap, ensuring the polymer melt fills the entire gap. Trim any excess material.
-
-
Measurement:
-
Allow the sample to thermally equilibrate for a few minutes.
-
Perform a shear rate sweep to measure the viscosity as a function of the shear rate. The range of shear rates should be chosen based on the expected viscosity of the polymer.
-
Alternatively, for monitoring changes over time, an isothermal time sweep at a constant shear rate can be performed.
-
-
Data Analysis: The rheometer software will provide the viscosity values at different shear rates or as a function of time.
Visualizations
Caption: Logical workflow for this compound polycondensation.
Caption: Chemical pathway of poly(this compound citrate) synthesis.
References
Technical Support Center: Polyester Synthesis with 1,8-Octanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and side reactions encountered during the synthesis of polyesters using 1,8-Octanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when synthesizing polyesters with this compound?
A1: The three most common side reactions during melt polycondensation with this compound are:
-
Ether Formation: The intermolecular dehydration of two this compound molecules to form a polyether linkage. This is often catalyzed by acidic conditions and high temperatures.
-
Intramolecular Cyclization: The reaction of the end groups of a linear oligomer to form a cyclic ester. This process is in equilibrium with linear chain growth and is favored under dilute conditions and at high temperatures.[1][2][3]
-
Thermal Degradation: At elevated temperatures (typically >220°C), random chain scission of the ester linkages can occur.[4][5] This process, which is accelerated by the presence of oxygen (thermo-oxidative degradation), leads to reduced molecular weight, discoloration (yellowing), and the formation of various byproducts.
Q2: My final polyester product is discolored (yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration is almost always a result of thermal or thermo-oxidative degradation. This occurs when the polymer is held at high temperatures for too long, especially in the presence of oxygen. To prevent this, ensure a strict inert atmosphere (high-purity nitrogen or argon) is maintained throughout the entire process, use high-purity monomers, and avoid excessive reaction temperatures or times. The use of antioxidants or thermal stabilizers can also be considered.
Q3: Why is the molecular weight of my polyester lower than expected?
A3: Low molecular weight is a common issue that can stem from several factors:
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction. Water is a byproduct, and its incomplete removal will shift the equilibrium back towards the reactants, preventing the formation of long polymer chains.
-
Incorrect Stoichiometry: A precise 1:1 molar ratio of diacid to diol functional groups is critical for achieving high molecular weight in step-growth polymerization. Any deviation leads to an excess of one type of end group, halting chain propagation.
-
Side Reactions: Both ether formation and cyclization consume monomers and oligomers in non-productive pathways, limiting the linear chain length.
-
Thermal Degradation: As described above, chain scission at high temperatures will actively reduce the average molecular weight of the polymer.
Q4: How can I characterize the side products in my reaction mixture?
A4: The primary techniques for characterizing side products are Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GPC/SEC: This technique separates molecules based on their hydrodynamic volume. It is excellent for determining the overall molecular weight distribution and can reveal the presence of low-molecular-weight species, such as cyclic oligomers, which may appear as distinct peaks or a shoulder on the low molecular weight side of the main polymer peak.
-
NMR Spectroscopy: High-resolution NMR (¹H and ¹³C) can identify the specific chemical structures of side products. For example, the characteristic signals of the C-O-C ether linkage can be distinguished from the O=C-O-C ester linkage. It can also be used to quantify the degree of side reactions if distinct peaks are resolved.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight (Low Viscosity) | 1. Inefficient removal of water byproduct.2. Incorrect monomer stoichiometry (non-1:1 ratio).3. Excessive cyclization.4. Insufficient reaction time or temperature.5. Thermal degradation. | 1. Improve vacuum system (target < 1 mmHg). Increase surface area of the melt via efficient stirring.2. Perform careful weighing of high-purity monomers. Consider titrating the diacid to confirm its purity.3. Conduct the reaction at a higher concentration (bulk polymerization is preferred). Avoid excessively high temperatures that favor ring-chain equilibrium over linear growth.4. Optimize reaction time and temperature. Monitor viscosity increase over time.5. Reduce polycondensation temperature or time. Ensure a fully inert atmosphere. |
| Yellow or Brown Discoloration | 1. Thermo-oxidative degradation.2. Impurities in monomers.3. Catalyst-induced degradation. | 1. Ensure a continuous and robust purge with an inert gas (N₂ or Ar). Use a vacuum to remove oxygen before heating.2. Use monomers of the highest possible purity (>99%).3. Reduce catalyst concentration or screen for a catalyst less prone to causing degradation at the required temperature. |
| Gel Formation or Cross-linking | 1. Use of monomers with functionality > 2 (e.g., glycerol, citric acid).2. Side reactions from unsaturated monomers (if used).3. Excessive thermal degradation leading to radical cross-linking reactions. | 1. Ensure monomers are strictly difunctional.2. If using unsaturated monomers (e.g., itaconic acid), add an inhibitor like hydroquinone and carefully control temperature.3. Lower the reaction temperature and ensure a strict inert atmosphere to prevent oxidative cross-linking. |
| Presence of a Low MW Shoulder in GPC | 1. Formation of cyclic oligomers.2. Presence of unreacted monomers or linear oligomers. | 1. Optimize conditions to minimize cyclization (higher concentration, controlled temperature).2. Increase polycondensation time and/or improve vacuum to drive the reaction to higher conversion. Purify the final polymer by precipitation in a non-solvent (e.g., cold methanol) to remove small molecules. |
Experimental Protocols
Representative Protocol: Two-Stage Melt Polycondensation of Adipic Acid and this compound
This protocol outlines a standard lab-scale procedure for synthesizing poly(octamethylene adipate).
Materials:
-
Adipic Acid (high purity, ≥99%)
-
This compound (high purity, ≥99%)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) butoxide (TBT)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical overhead stirrer (with a vacuum-tight seal), a nitrogen/argon inlet adapter, and a distillation condenser leading to a collection flask.
-
Ensure all glassware is meticulously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a flow of inert gas to prevent moisture contamination.
-
-
Charging the Reactor:
-
Accurately weigh equimolar amounts of adipic acid and this compound and add them to the reaction flask.
-
Add the catalyst. A typical loading is 0.05-0.2 mol% relative to the diacid.
-
Begin a slow but steady purge of inert gas through the flask.
-
-
Stage 1: Esterification (Oligomerization)
-
Start the mechanical stirrer to create a homogeneous slurry.
-
Gradually heat the reaction flask in a heating mantle or oil bath to 160-180°C .
-
Maintain this temperature for 2-4 hours under a gentle flow of inert gas.
-
During this stage, water will be produced as a byproduct of esterification and will distill from the reaction mixture and collect in the receiving flask. The reaction mixture should become clear and molten.
-
-
Stage 2: Polycondensation
-
Gradually increase the temperature to 200-220°C .
-
Once the temperature has stabilized, slowly and carefully apply a vacuum to the system. Reduce the pressure stepwise over 1-2 hours to avoid excessive foaming, ultimately reaching a high vacuum (<1 mmHg ).
-
The removal of residual water and this compound (if a slight excess was used) under vacuum drives the polymerization to high molecular weight. A noticeable increase in the melt viscosity will be observed.
-
Continue the reaction under high vacuum for an additional 4-6 hours . The stirring torque required will increase significantly, indicating a high molecular weight has been achieved.
-
-
Polymer Isolation:
-
Discontinue heating and turn off the vacuum, reintroducing inert gas to bring the system back to atmospheric pressure.
-
While the polymer is still molten and hot, carefully decant it from the flask onto a release surface (e.g., a PTFE sheet or aluminum foil) to cool.
-
Once cooled to room temperature, the solid polyester can be broken up for storage or further analysis. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated into a non-solvent like cold methanol.
-
Visualizations
Reaction Pathways
Caption: Main polyesterification pathway and competing side reactions.
Experimental Workflow: Melt Polycondensation
Caption: Workflow for a typical two-stage melt polycondensation experiment.
Troubleshooting Logic
Caption: Troubleshooting workflow for low molecular weight polyester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclization in Linear Step-Growth Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: 1,8-Octanediol-Based Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and quality of polymers derived from 1,8-octanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization methods for this compound? A1: The most common methods are melt polycondensation and enzymatic polymerization. Melt polycondensation involves reacting this compound with a diacid or anhydride at high temperatures (120-180°C), often under vacuum to remove water byproduct.[1][2] Enzymatic polymerization uses lipases, such as Candida antarctica Lipase B (CALB), to catalyze the reaction under milder conditions (around 70-85°C), which can prevent undesirable side reactions.[3][4]
Q2: Which co-monomers are typically used with this compound? A2: this compound is a versatile monomer used in the synthesis of various polymers like polyesters and polyurethanes.[5] Common co-monomers include dicarboxylic acids and their anhydrides, such as citric acid, adipic acid, sebacic acid, succinic anhydride, and itaconic acid. The choice of co-monomer is critical for determining the final properties of the polymer, such as its biodegradability, elasticity, and mechanical strength.
Q3: How can I control the molecular weight of the final polymer? A3: The molecular weight of the polymer can be controlled by several factors. Increasing the reaction time and temperature generally leads to a higher molecular weight. Adjusting the catalyst concentration can also be effective; for instance, in enzymatic polymerizations, a higher concentration of the enzyme can result in higher molecular weight products. Ensuring a precise stoichiometric balance (1:1 molar ratio) between the diol and diacid functional groups is crucial for achieving high molecular weights in step-growth polymerization.
Q4: What are the advantages of using enzymatic catalysis over traditional chemical catalysts? A4: Enzymatic polymerization offers several advantages, including milder reaction conditions, which reduces the risk of side reactions and thermal degradation. It is considered a greener alternative as it avoids the use of potentially toxic metal-based catalysts. Enzymes also exhibit high selectivity, which can lead to polymers with well-defined structures.
Troubleshooting Guide
Q5: I am getting a low yield in my melt polycondensation reaction. What are the possible causes and solutions? A5: Low polymer yield is a common issue that can stem from several factors:
-
Inefficient Water Removal: The water produced during esterification is in equilibrium with the reactants. If not removed efficiently, it can limit the reaction's progression.
-
Solution: Ensure a high vacuum is applied during the later stages of the reaction. For solvent-based systems, use a Dean-Stark apparatus to effectively remove water.
-
-
Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or modestly increase the temperature. Optimal conditions for a poly(octamethylene itaconate-co-succinate) synthesis were found to be 7 hours at 150°C.
-
-
Monomer Purity: Impurities in the this compound or diacid co-monomer can interfere with the polymerization process.
-
Solution: Use high-purity monomers. If necessary, purify the starting materials before the reaction.
-
-
Stoichiometry: An imbalance in the molar ratio of hydroxyl and carboxyl functional groups can limit chain growth.
-
Solution: Carefully measure and ensure a 1:1 molar ratio of diol to diacid.
-
Q6: The molecular weight (Mn) of my polymer is consistently lower than expected. How can I increase it? A6: Achieving a high molecular weight is critical for desirable mechanical properties. If you are experiencing low Mn, consider the following:
-
Monomer Ratio Imbalance: Even a slight deviation from a 1:1 stoichiometric ratio can significantly limit the degree of polymerization.
-
Solution: Re-verify the calculations and accurately weigh the monomers.
-
-
Catalyst Concentration: In enzyme-catalyzed reactions, lower catalyst concentrations can lead to lower molecular weight products.
-
Solution: Increase the weight percentage of the catalyst. For example, in the enzymatic polymerization of adipic acid and this compound, increasing enzyme concentration resulted in higher Mn values.
-
-
Reaction Conditions: Insufficient reaction time or temperature can prevent the polymer chains from growing to their potential length.
-
Solution: Extend the reaction time. For enzymatic reactions, ensure the temperature is optimal for the specific enzyme being used.
-
-
Chain-Terminating Impurities: Monofunctional impurities in the reactants or solvent can cap the growing polymer chains, preventing further extension.
-
Solution: Use monomers and solvents of the highest possible purity.
-
Q7: My reaction mixture turned into an insoluble gel. What happened and how can I prevent it? A7: Gelation occurs due to extensive cross-linking, forming a three-dimensional polymer network.
-
Multifunctional Monomers: Using monomers with more than two functional groups (e.g., citric acid, glycerol) can lead to branching and eventual cross-linking.
-
Solution: Carefully control the molar ratio of the multifunctional monomer. The reaction must be stopped before the gel point is reached, which can be predicted by the Carothers equation.
-
-
Side Reactions: Unsaturated monomers, like itaconic acid, are prone to side reactions across their double bonds, especially at high temperatures, which can cause gelation.
-
Solution: Optimize the reaction temperature and choose a catalyst that minimizes side reactions. For instance, using zinc acetate (Zn(OAc)₂) instead of methanesulfonic acid (MSA) can prevent certain side reactions when using bio-based diols with itaconic acid.
-
Data Presentation
Table 1: Effect of Enzyme Concentration on Polymer Molecular Weight Reaction: Enzymatic polymerization of adipic acid and this compound in a solvent-free system at 70°C for 48 hours using Novozym 435 (immobilized CALB).
| Enzyme Concentration (% wt CALB) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 1% | 22,600 |
| 0.1% | 19,570 |
| 0.01% | 9,870 |
| Data adapted from a 2022 study on enzymatic polymerization. |
Table 2: Influence of Synthesis Parameters on Poly(octamethylene itaconate-co-succinate) Properties Reaction: Non-solvent, non-catalyst melt polycondensation.
| Itaconic Acid Molar Fraction | Reaction Time (h) | Reaction Temp (°C) | Carboxyl Group Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 0.50 | 7 | 150 | 83.3 | 1001 |
| Optimal conditions identified by a Box-Behnken mathematical planning method. |
Experimental Protocols
Protocol 1: Melt Polycondensation for Poly(this compound-co-citrate) (POC)
-
Monomer Preparation: Add equimolar amounts of citric acid and this compound to a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Pre-polymerization: Heat the mixture to 160-165°C under a gentle flow of nitrogen gas while stirring until the mixture melts and becomes clear. Lower the temperature to 140°C and continue stirring for 30 minutes to form the pre-polymer.
-
Post-polymerization (Curing): Transfer the viscous pre-polymer into a suitable mold or dish. Place it in a vacuum oven.
-
Curing Conditions: Cure the pre-polymer at 80-120°C under vacuum for a period ranging from 24 hours to several days, depending on the desired degree of cross-linking and mechanical properties.
-
Characterization: Once cooled, the resulting elastomeric polymer can be characterized using techniques like FTIR, ¹H-NMR, DSC, and mechanical testing.
Protocol 2: Enzymatic Polymerization of this compound and a Diacid
-
Reactant Setup: In a round-bottom flask, add this compound and a dicarboxylic acid (e.g., azelaic acid) in a 1:1 molar ratio. Add a suitable solvent, such as diphenyl ether or 2-methyltetrahydrofuran.
-
Catalyst and Water Removal: Add the immobilized lipase, Candida antarctica Lipase B (e.g., Novozym 435), typically at 3-10% of the total monomer weight. Add molecular sieves to absorb the water generated during the reaction.
-
Reaction: Place the flask in an oil bath preheated to the desired temperature (e.g., 75-85°C) and stir the mixture.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 24, 48, 72 hours) and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
Product Isolation: After the desired molecular weight is achieved, stop the reaction. Dissolve the product in a suitable solvent (e.g., THF), filter to remove the enzyme beads, and precipitate the polymer in a non-solvent like methanol. Dry the resulting polymer under vacuum.
Visualizations
Caption: Experimental workflow for melt polycondensation.
Caption: Troubleshooting flowchart for low polymer yield.
Caption: General reaction pathway for polyesterification.
References
- 1. Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Challenges in scaling up 1,8-Octanediol polymerization reactions
Welcome to the Technical Support Center for scaling up 1,8-Octanediol polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the scale-up of polyester and polyurethane synthesis involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization from a lab to a pilot scale?
A1: Scaling up polymerization, particularly polycondensation reactions involving this compound, presents several key challenges that are often not apparent at the lab scale.[1][2][3] The most critical issues include:
-
Heat and Mass Transfer: Polymerization reactions are often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5] This can lead to temperature gradients, localized hotspots, and a lack of uniform reaction conditions, ultimately affecting polymer properties. Similarly, efficient mass transfer for uniform mixing and removal of byproducts becomes more difficult.
-
Viscosity Management: The viscosity of the reaction mixture increases significantly as polymer chains grow. This high viscosity impedes effective mixing and heat transfer, which can result in a broad molecular weight distribution and non-uniform product.
-
Byproduct Removal: In polycondensation reactions, a small molecule (like water) is formed as a byproduct. To achieve high molecular weight polymers, this byproduct must be continuously and efficiently removed to drive the reaction equilibrium forward. On a larger scale, achieving the necessary vacuum and surface renewal for effective removal is more challenging.
-
Mixing Efficiency: Achieving homogeneous mixing of reactants and maintaining it as viscosity increases is crucial but difficult in large-volume reactors. Inadequate mixing can lead to inconsistencies in the polymer structure and properties.
Q2: How does the purity of this compound and other monomers affect the scale-up process?
A2: Monomer purity is critical in step-growth polymerization. The presence of monofunctional impurities can act as chain terminators, severely limiting the final molecular weight of the polymer. When scaling up, the absolute amount of impurities increases even if the percentage remains the same, magnifying their negative impact. It is essential to use highly purified monomers and ensure that all solvents are free from contaminants, especially water, which can interfere with the reaction stoichiometry.
Q3: What safety precautions are necessary when handling this compound in large-scale reactions?
A3: While this compound itself is not classified as a hazardous substance under GHS for the majority of reports, general safety protocols for chemical handling at scale must be observed. Key precautions include:
-
Ventilation: Ensure adequate ventilation or use a local exhaust system to prevent the dispersion of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and protective clothing, to avoid contact with skin and eyes.
-
Handling and Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Runaway Reactions: Since polymerization can be exothermic, generating safety data at the lab scale using tools like reaction calorimeters can help design hardware and protocols to prevent runaway reactions at the pilot or commercial scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Average Molecular Weight | 1. Inefficient removal of condensation byproducts (e.g., water). | Improve the vacuum system, increase the flow of inert gas, and enhance agitation to increase surface renewal for more effective byproduct removal. |
| 2. Imprecise stoichiometry. | Carefully calibrate all weighing and transfer equipment. Account for any potential material losses during transfer in scale-up calculations. Ensure monomers are fully dissolved before reaction initiation. | |
| 3. Presence of monofunctional impurities. | Use highly purified monomers and solvents. Perform purity analysis (e.g., NMR, GC-MS) on all starting materials before use. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Non-uniform reaction conditions (temperature or concentration gradients). | Enhance mixing efficiency with appropriately designed impellers for viscous media. Ensure uniform heating/cooling of the reactor by optimizing the heat transfer fluid flow and temperature. |
| 2. Side reactions occurring at elevated temperatures. | Optimize the temperature profile to minimize side reactions. Consider a step-wise temperature increase. For thermally labile materials, high temperatures under vacuum can cause degradation. | |
| 3. Poor mixing as viscosity increases. | Use a reactor and agitation system designed for high-viscosity materials, such as a KneaderReactor. Adjust the agitation speed as viscosity increases to maintain a homogenous mixture. | |
| Gel Formation or Insoluble Product | 1. Presence of polyfunctional impurities. | Characterize monomers to ensure they do not contain impurities with more than two reactive groups, which can lead to cross-linking. |
| 2. Localized overheating leading to side reactions and cross-linking. | Improve temperature control and monitoring throughout the reactor. Reduce the batch size or slow down the rate of reactant addition if the reaction is highly exothermic. | |
| Inconsistent Batch-to-Batch Product Quality | 1. Variations in raw material quality. | Implement strict quality control checks for all incoming raw materials, including monomers and solvents. |
| 2. Lack of a robust, well-defined process. | Use Design of Experiments (DoE) at the lab scale to identify critical process parameters and establish a robust design space for operation. Ensure all process parameters (temperature, pressure, addition rates, mixing speed) are precisely controlled and logged. |
Data Presentation
Table 1: Impact of Key Parameters on Polymer Properties in Scale-Up
| Parameter | Effect of Inadequate Control at Scale | Impact on Molecular Weight (Mw/Mn) | Impact on Polydispersity (PDI) |
| Temperature | Hot spots, thermal gradients, degradation. | Decrease (due to side reactions or degradation). | Increase (non-uniform reaction rates). |
| Mixing | Poor mass/heat transfer, concentration gradients. | Decrease (localized non-stoichiometry). | Increase (broadens distribution). |
| Vacuum/Byproduct Removal | Equilibrium shifts away from polymer formation. | Significant Decrease (limits chain growth). | Can Increase (if removal is non-uniform). |
| Monomer Purity | Chain termination or cross-linking. | Decrease (monofunctional impurities). | Can Increase. |
| Stoichiometry | Excess of one monomer limits chain growth. | Significant Decrease. | Can Increase. |
Experimental Protocols
Key Experiment: Lab-Scale Melt Polycondensation of this compound with a Diacid
This protocol describes a typical lab-scale synthesis of a polyester from this compound and a dicarboxylic acid (e.g., suberic acid) via melt polycondensation.
Materials:
-
This compound (highly purified)
-
Suberic Acid (highly purified)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate, Titanium(IV) butoxide)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a suitable paddle for viscous melts
-
Heating mantle with a temperature controller and sensor
-
Distillation head with a condenser and collection flask
-
Vacuum pump with a cold trap
-
Nitrogen/Argon inlet
Methodology:
-
Reactor Setup: Assemble the glassware, ensuring all parts are dry. The reactor consists of the three-neck flask equipped with the mechanical stirrer, a gas inlet, and the distillation head connected to the condenser and vacuum line.
-
Charging Monomers: Accurately weigh equimolar amounts of this compound and suberic acid and add them to the flask. Add the catalyst (typically 0.01-0.1 mol% relative to the diacid).
-
Inerting: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of inert gas.
-
Esterification (First Stage):
-
Begin stirring and heat the mixture to 150-180°C under the inert atmosphere.
-
Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 200-220°C.
-
Simultaneously, slowly apply vacuum, reducing the pressure to <1 mmHg over 30-60 minutes. This facilitates the removal of the remaining water and drives the polymerization.
-
A significant increase in viscosity will be observed. Adjust the stirrer speed to ensure adequate mixing without stalling the motor.
-
Continue the reaction under high temperature and full vacuum for another 4-8 hours, or until the desired viscosity/molecular weight is achieved.
-
-
Reaction Termination and Recovery:
-
Cool the reactor to below 100°C before turning off the vacuum.
-
Introduce nitrogen back into the system to break the vacuum.
-
The resulting polymer can be recovered while still molten or after cooling to a solid and breaking the flask (if necessary for small-scale, rigid polymers).
-
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key workflows for troubleshooting and scaling up this compound polymerization.
Caption: Troubleshooting workflow for polymerization scale-up issues.
References
- 1. Scale-up of Emulsion Polymerisation up to 100 L and with a Polymer Content of up to 67 wt%, Monitored by Photon Density Wave Spectroscopy [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Heat Transfer Limitations in Polymer Pyrolysis at the Microscale [frontiersin.org]
Preventing degradation of 1,8-Octanediol at high temperatures
Technical Support Center: 1,8-Octanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of this compound during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key thermal properties of this compound?
A1: Understanding the thermal properties of this compound is the first step in preventing its degradation. The compound is a white solid at room temperature.[1] Key physical and thermal data are summarized below.
| Property | Value | Source |
| Melting Point | 57-61 °C | [1][2] |
| Boiling Point | 274 °C (at 760 mmHg) | [3] |
| 172 °C (at 20 mmHg) | ||
| Flash Point | 148 °C | |
| Decomposition Temp. | Not listed; boils before significant decomposition under standard pressure. |
Q2: What are the primary causes of this compound degradation at high temperatures?
A2: The primary cause of degradation at elevated temperatures is oxidation, especially in the presence of atmospheric oxygen. This process, often termed overoxidation, can convert the terminal hydroxyl groups into aldehydes, ketones, or carboxylic acids, leading to impurities and reduced yield of the desired product. The presence of strong oxidizing agents or certain catalysts can significantly accelerate this degradation.
Q3: What are the visible signs of this compound degradation?
A3: Common signs of degradation include:
-
Discoloration: The appearance of a yellow or brown tint in the normally colorless to white substance.
-
Unexpected Byproducts: Detection of compounds with different spectroscopic signatures (e.g., in NMR or Mass Spectrometry) than the starting material or expected product.
-
Changes in Viscosity: In polymerization reactions, degradation can affect the viscosity of the reaction mixture.
-
Poor Product Yield: Lower than expected yield of the final product due to consumption of the diol via side reactions.
Q4: Can I use this compound as a heat stabilizer?
A4: While some polyols, like sorbitol, can act as heat stabilizers (specifically as HCl scavengers) in polymers like PVC, this is not a primary application for this compound. Its role is typically as a monomer in polymer synthesis or as a plasticizer. Relying on it to self-stabilize at high temperatures is not recommended; proactive measures should be taken to prevent its degradation.
Troubleshooting Guide
Problem: My this compound sample is turning yellow upon heating.
-
Cause: This is a classic sign of thermal oxidation. The sample is reacting with oxygen in the atmosphere at elevated temperatures.
-
Solution:
-
Use an Inert Atmosphere: Conduct the experiment under a nitrogen (N₂) or argon (Ar) atmosphere. This displaces oxygen and is the most effective way to prevent oxidation.
-
Lower the Temperature: If the reaction kinetics allow, reduce the process temperature. Remember that this compound's boiling point decreases significantly under vacuum.
-
Add an Antioxidant: For processes where an inert atmosphere is not feasible, consider adding a small amount of a high-temperature antioxidant.
-
Problem: My reaction is producing unexpected acidic byproducts.
-
Cause: The hydroxyl groups of this compound have likely been oxidized to carboxylic acids. This can be catalyzed by impurities or the reaction conditions themselves.
-
Solution:
-
Purify the Diol: Ensure the starting material is pure. Recrystallization from ethanol followed by vacuum distillation is a reported purification method.
-
Implement Inert Atmosphere: As with discoloration, using an inert atmosphere is the primary solution to prevent oxidation.
-
Choose Milder Reagents: If using oxidizing agents in a synthesis, select milder, more selective reagents to avoid overoxidation of the diol.
-
Problem: I am synthesizing a polyester, and the molecular weight is lower than expected.
-
Cause: Degradation of the this compound monomer can disrupt the stoichiometry of the polymerization reaction, leading to chain termination and a lower final molecular weight.
-
Solution:
-
Protect the Monomer: Ensure the diol is not degrading during the reaction by using an inert atmosphere and the minimum required temperature.
-
Consider Stabilizers: In polymer processing, process stabilizers are often used. A synergistic blend of a primary antioxidant (e.g., a hindered phenolic) and a secondary antioxidant (e.g., a phosphite) can be effective.
-
Use Protecting Groups: In a complex, multi-step synthesis where the diol's hydroxyl groups are at risk, they can be temporarily protected, for example, as a cyclic acetal.
-
Key Experimental Protocols
Protocol 1: High-Temperature Reaction Under Inert Atmosphere
This protocol describes a general setup for performing a high-temperature reaction (e.g., polycondensation) with this compound while minimizing thermal degradation.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas source with a bubbler
-
Schlenk line (optional, for more rigorous air exclusion)
-
This compound
-
Other reactants as required
Procedure:
-
Assemble the glassware. Place the this compound and any other solid reactants into the three-neck flask with a stir bar.
-
Attach the condenser to the central neck and the gas inlet/outlet to the side necks. Ensure all joints are properly sealed.
-
Purge the system with the inert gas for 10-15 minutes to displace all oxygen. A gentle flow should be maintained throughout the reaction, exiting through the bubbler.
-
Begin stirring and slowly heat the mixture to the desired reaction temperature.
-
Monitor the reaction. The inert atmosphere will prevent discoloration and oxidative side reactions.
-
Upon completion, cool the reaction mixture to room temperature before turning off the inert gas flow to prevent air from being drawn into the flask.
Protocol 2: Protection of this compound as a Cyclic Acetal
This protocol is useful when the hydroxyl groups of this compound need to be protected from side reactions in a multi-step synthesis. This example uses acetone to form a dimethyl acetal (a 1,3-dioxolane-type ring is not possible, so this would protect both ends with separate acetal groups if a large excess of acetone dimethyl acetal is used, or form a larger ring structure if acetone itself is used, though less common for 1,8-diols). A more common approach for long-chain diols is protection with a silyl group, but acetal formation is a representative example of diol protection.
Materials:
-
This compound (1.0 mmol)
-
2,2-Dimethoxypropane (acts as both reagent and solvent) or acetone.
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 mmol)
-
Triethylamine or saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), quench the catalyst by adding a few drops of triethylamine or sodium bicarbonate solution.
-
Remove the solvent and excess reagents under reduced pressure to isolate the protected diol.
Visualizations and Workflows
Caption: Oxidative degradation pathway of this compound at high temperatures.
Caption: Decision workflow for preventing this compound degradation.
Caption: Diagram of a lab setup for heating under an inert atmosphere.
References
Technical Support Center: Efficient 1,8-Octanediol Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient esterification of 1,8-Octanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound esterification?
A1: A variety of catalysts can be employed for the esterification of this compound, each with its own advantages and disadvantages. The choice of catalyst often depends on the desired reaction conditions, selectivity, and environmental considerations. Common categories include:
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective but can be corrosive and difficult to separate from the reaction mixture.[1]
-
Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various metal oxides.[2][3] They offer easier separation and potential for reuse.
-
Organometallic Catalysts: Tin-based catalysts, such as stannous oxalate and dibutyltin oxide, are widely used, particularly in polyester synthesis.[4] Titanium-based catalysts are also effective for both esterification and transesterification reactions.[5]
-
Enzymatic Catalysts (Lipases): Lipases, such as Novozym 435, offer a green and highly selective alternative, often operating under milder, solvent-free conditions. They are particularly useful for synthesizing polyesters from diols and dicarboxylic acids.
Q2: How do I choose the optimal catalyst for my specific application?
A2: The optimal catalyst depends on several factors:
-
Desired Product: For simple mono or diesters, a strong acid catalyst might be sufficient. For polyesters, organometallic or enzymatic catalysts are often preferred to achieve high molecular weights.
-
Reaction Conditions: If mild conditions are required to prevent side reactions or protect sensitive functional groups, an enzymatic catalyst is a good choice. For high-temperature bulk polymerizations, organometallic or solid acid catalysts are more suitable.
-
Separation and Reusability: If easy catalyst removal and recycling are priorities, a heterogeneous solid acid catalyst is advantageous.
-
Environmental Concerns: To minimize hazardous waste and corrosive materials, enzymatic catalysts or reusable solid acids are preferred over strong mineral acids.
Q3: What are the typical reaction conditions for this compound esterification?
A3: Reaction conditions are highly dependent on the chosen catalyst and the specific carboxylic acid being used.
-
Temperature: Temperatures can range from 45-90°C for enzymatic reactions to over 190°C for reactions using inorganic acids or solid acid catalysts. High temperatures are often necessary for bulk polymerizations to keep the reactants molten and to efficiently remove water.
-
Pressure: Reactions are often carried out under atmospheric pressure. However, applying a vacuum can be beneficial for removing water, which is a byproduct of the reaction, thereby driving the equilibrium towards the ester product.
-
Molar Ratio of Reactants: An excess of one reactant, typically the alcohol (this compound) or the carboxylic acid, can be used to shift the reaction equilibrium and maximize the conversion of the limiting reactant.
-
Solvent: While some esterifications are performed in bulk (solvent-free), a solvent can be used to dissolve the reactants and facilitate heat transfer. The choice of solvent depends on the reactants and catalyst.
Q4: How can I minimize the formation of byproducts like cyclic esters?
A4: The formation of cyclic esters can be a competing side reaction, especially in the synthesis of polyesters from diols and dicarboxylic acids. To favor linear polymer formation over cyclization:
-
Perform the reaction in bulk: High concentrations of the reactants favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).
-
Control the reaction temperature: Optimization of the reaction temperature can influence the relative rates of polymerization and cyclization.
-
Catalyst Choice: The choice of catalyst can also play a role in directing the reaction towards the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Ester Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Equilibrium limitation: The reverse reaction (hydrolysis) is significant. 3. Catalyst deactivation: The catalyst may have lost its activity. 4. Insufficient mixing: Poor contact between reactants and catalyst. | 1. Increase reaction time. Monitor the reaction progress over time to determine when equilibrium is reached. 2. Remove water: Use a Dean-Stark apparatus or apply a vacuum to remove water as it forms, shifting the equilibrium towards the product. Using an excess of one reactant can also help. 3. Regenerate or replace the catalyst. For solid catalysts, follow the manufacturer's regeneration procedure. For homogeneous catalysts, add a fresh batch. 4. Increase stirring speed to ensure a homogeneous reaction mixture. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Drive the reaction to completion using the steps mentioned for low yield. 2. Improve the purification method. This may involve washing with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid, followed by washing with brine and drying. Distillation or chromatography may be necessary for high purity. |
| Formation of Colored Byproducts | 1. High reaction temperature: Can lead to thermal degradation of reactants or products. 2. Catalyst-induced side reactions. | 1. Lower the reaction temperature. If a high temperature is required for the reaction rate, consider using a more active catalyst that can operate at a lower temperature. 2. Screen different catalysts. Some catalysts may be more prone to causing side reactions than others. |
| Difficulty in Catalyst Separation (for heterogeneous catalysts) | 1. Catalyst particles are too fine. 2. Catalyst degradation. | 1. Use a catalyst with a larger particle size or a different support material. 2. Characterize the used catalyst to check for any physical or chemical changes. The catalyst may need to be replaced. |
| Formation of Cyclic Byproducts | 1. Reaction conditions favor intramolecular cyclization. | 1. Increase the concentration of reactants by running the reaction in bulk (solvent-free). This favors intermolecular esterification. 2. Optimize the reaction temperature and catalyst. |
Experimental Protocols
General Protocol for Fischer Esterification of this compound with a Carboxylic Acid using an Acid Catalyst
This protocol is a general guideline and may need to be optimized for specific carboxylic acids and catalysts.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the carboxylic acid in the desired molar ratio (e.g., 1:2.2).
-
Catalyst Addition: Add the acid catalyst (e.g., concentrated H₂SO₄, a few drops, or a solid acid catalyst like Amberlyst-15, ~5% by weight of the limiting reactant).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling points of the reactants and any solvent used. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If a homogeneous catalyst was used, neutralize it by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.
General Protocol for Enzymatic Esterification of this compound
-
Reactant and Enzyme Preparation: In a suitable reaction vessel, combine this compound, the dicarboxylic acid (for polyester synthesis), and the lipase catalyst (e.g., Novozym 435). The reaction is often performed in a solvent-free system.
-
Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 60-90°C) with mechanical stirring. A vacuum may be applied to remove the water produced during the reaction.
-
Monitoring: Monitor the progress of the polymerization by measuring the molecular weight of the polymer at different time intervals using techniques like gel permeation chromatography (GPC).
-
Product Isolation: After the desired reaction time, dissolve the reaction mixture in a suitable solvent (e.g., chloroform) and filter to remove the enzyme. The polymer can then be precipitated by adding the solution to a non-solvent like methanol.
-
Drying: Dry the purified polymer under vacuum.
Data Presentation
Table 1: Comparison of Catalysts for Esterification Reactions
| Catalyst Type | Catalyst Example | Typical Temperature (°C) | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, H₃PO₄ | 120-240 | High activity, low cost | Corrosive, difficult to separate, potential for side reactions |
| Heterogeneous Solid Acid | Amberlyst-15, Sulfated Zirconia | 60-190 | Easy separation, reusable, less corrosive | Lower activity than homogeneous acids, potential for pore diffusion limitations |
| Organometallic | Stannous Oxalate, Dibutyltin Oxide | 180-240 | High activity for polyesterification | Potential for metal contamination in the product, toxicity concerns |
| Enzymatic | Novozym 435 (Lipase) | 45-90 | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, lower thermal stability, longer reaction times |
Visualizations
Caption: Experimental workflow for this compound esterification.
Caption: Troubleshooting low yield in esterification reactions.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. reaxis.com [reaxis.com]
- 5. US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted 1,8-Octanediol from Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 1,8-octanediol from polymer matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of polymers synthesized with this compound.
| Issue | Possible Cause | Suggested Solution |
| Polymer swells excessively or dissolves during solvent washing. | The chosen solvent has a high affinity for the polymer, leading to swelling or dissolution instead of selective removal of the monomer. | - Select a solvent in which the polymer is insoluble or has very low solubility, but in which this compound is highly soluble. Common choices include alcohols (e.g., methanol, ethanol) or water for precipitating polyesters. - Perform washing at a lower temperature to decrease polymer solubility. |
| Polymer precipitates as a sticky mass instead of a fine powder. | The polymer is precipitating too quickly, trapping solvent and unreacted monomer within the polymer mass. | - Add the polymer solution dropwise into a larger volume of the non-solvent with vigorous stirring. - Cool the non-solvent before precipitation to promote the formation of a finer precipitate. |
| Residual this compound is still detected after multiple washes. | - Insufficient volume of washing solvent. - Inadequate contact time between the polymer and the solvent. - The polymer has a high affinity for this compound. | - Increase the volume of the washing solvent for each wash cycle. - Increase the stirring time during each wash to ensure thorough mixing. - Consider a different purification technique, such as high-vacuum drying at an elevated temperature, to remove the remaining monomer. |
| The polymer degrades during high-vacuum drying. | The drying temperature is too high, causing thermal degradation of the polymer. | - Determine the glass transition temperature (Tg) and melting temperature (Tm) of your polymer using techniques like Differential Scanning Calorimetry (DSC). - Set the vacuum drying temperature below the Tg to avoid polymer degradation.[1] |
| The polymer fuses or sinters during vacuum drying. | The drying temperature is above the glass transition temperature (Tg) of the polymer. | - Lower the drying temperature to below the Tg of the polymer. - If a higher temperature is necessary for efficient monomer removal, consider using a paddle dryer to keep the polymer powder in motion and prevent sintering. |
Frequently Asked Questions (FAQs)
1. Why is it crucial to remove unreacted this compound from my polymer?
Residual monomers, such as this compound, can significantly impact the final properties and performance of a polymer. For biomedical applications, residual monomers can leach out and cause toxicity or an inflammatory response.[2][3][4] From a material science perspective, unreacted monomers can act as plasticizers, altering the mechanical properties, lowering the glass transition temperature, and affecting the degradation profile of the polymer.[5]
2. What are the most common methods for removing unreacted this compound?
The most common methods for removing unreacted this compound from a polymer matrix are:
-
Precipitation: This involves dissolving the polymer in a suitable solvent and then adding this solution to a non-solvent for the polymer but a good solvent for this compound. This causes the polymer to precipitate, leaving the monomer in the solution.
-
Solvent Extraction/Washing: This method involves repeatedly washing the solid polymer with a solvent that selectively dissolves the unreacted monomer without dissolving the polymer.
-
High-Vacuum Drying: Applying a high vacuum at an elevated temperature can effectively remove volatile residual monomers like this compound.
3. How can I choose the right solvent for precipitation or washing?
The ideal solvent system should meet the following criteria:
-
Good Solvent for this compound: The monomer should be highly soluble in the chosen solvent.
-
Poor Solvent for the Polymer: The polymer should be insoluble or have very low solubility in the solvent to minimize product loss.
-
Volatility: A volatile solvent is easier to remove from the purified polymer.
-
Compatibility: The solvent should not react with the polymer.
For many polyesters synthesized with this compound, dissolving the polymer in a solvent like dichloromethane (DCM) or chloroform and precipitating it in a non-solvent like methanol, ethanol, or water is effective.
4. How can I quantify the amount of residual this compound in my purified polymer?
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for quantifying residual this compound. By integrating the characteristic peaks of this compound and comparing them to the integration of characteristic polymer peaks, the weight percentage of the residual monomer can be determined. The ¹H-NMR spectrum of this compound shows characteristic peaks around 3.6 ppm (-CH₂OH) and 1.3-1.6 ppm (-CH₂-).
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for sensitive detection and quantification of residual monomers. High-Performance Liquid Chromatography (HPLC) may also be a suitable technique depending on the polymer's solubility and the choice of mobile phase.
5. What is a typical acceptable level of residual monomer for biomedical applications?
The acceptable level of residual monomers in polymers for biomedical applications is strictly regulated and depends on the specific application and the toxicity of the monomer. While there are no specific regulations for this compound in all polymeric systems, regulatory bodies like the FDA have guidelines for residual monomers in medical devices. It is crucial to perform thorough biocompatibility testing of the final purified polymer to ensure its safety.
Quantitative Data on Removal Methods
The efficiency of removing unreacted this compound can vary significantly depending on the polymer, the initial monomer concentration, and the purification method used. The following table summarizes expected efficiencies for common techniques.
| Purification Method | Typical Parameters | Expected Removal Efficiency | Reference |
| Precipitation | Dissolution in DCM, precipitation in methanol (1:10 v/v), 3 repetitions. | > 95% | General laboratory practice |
| Solvent Extraction | Soxhlet extraction with ethanol for 24 hours. | > 98% | General laboratory practice |
| High-Vacuum Drying | 60 °C, < 1 mbar, 48 hours. | Variable, depends on polymer Tg and monomer volatility. |
Experimental Protocols
Protocol 1: Purification of Poly(this compound-co-citrate) Prepolymer by Precipitation
This protocol is adapted from a procedure for purifying a prepolymer synthesized from citric acid and this compound.
Materials:
-
Crude poly(this compound-co-citrate) prepolymer
-
96% Ethanol
-
Deionized water
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Dissolve the crude prepolymer in 96% ethanol to create a solution.
-
Precipitate the prepolymer by adding the ethanol solution to deionized water.
-
Collect the precipitated prepolymer by centrifugation at 5000 rpm for 10 minutes.
-
Freeze-dry the purified prepolymer at -85 °C and 0.35 mbar to remove residual water and ethanol.
Workflow and Logic Diagrams
Below are diagrams illustrating the decision-making process for selecting a purification method and a general experimental workflow.
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow from synthesis to application.
References
- 1. Solvent-Assisted Secondary Drying of Spray-Dried Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(629-41-4) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new biodegradable polyester elastomer for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Degradation of 1,8-Octanediol-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation characteristics of 1,8-octanediol-based polyesters, primarily focusing on poly(this compound-co-citrate) (POC), with commonly used alternative biodegradable polyesters such as poly(lactic acid) (PLA), poly(caprolactone) (PCL), and poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate biomaterials for drug delivery and tissue engineering applications.
In Vitro Degradation Comparison
The in vitro degradation of polyesters is a critical indicator of their stability and erosion kinetics in a controlled laboratory setting, typically mimicking physiological conditions. This section presents a comparative summary of the in vitro degradation data for POC and its alternatives.
| Polymer | Degradation Medium | Time | Mass Loss (%) | Change in Molecular Weight (%) | Key Observations |
| Poly(this compound-co-citrate) (POC) | Phosphate-Buffered Saline (PBS), pH 7.4, 37°C | 3 weeks | ~8 | Data not consistently reported | Degradation occurs via hydrolysis of ester linkages. Increased porosity is associated with an increased degradation rate.[1] |
| PBS, pH 7.4, 37°C | 4 months | 8.5 ± 1.5 | Data not consistently reported | The degradation mechanism is primarily through bulk erosion.[1][2] | |
| Poly(L-lactic acid) (PLLA) | PBS, pH 7.4, 37°C | 26 weeks | 15.94 ± 2.88 | Significant decrease | Shows a slight weight loss over a prolonged period.[3] |
| Poly(ε-caprolactone) (PCL) | PBS, pH 7.4, 37°C | 26 weeks | < 1 | Slow decrease | Exhibits very slow degradation with minimal mass loss.[3] |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | PBS, pH 7.4, 37°C | 4 weeks | ~10-20 (highly variable) | Rapid decrease | Degradation rate is influenced by the lactide-to-glycolide ratio, with higher glycolide content leading to faster degradation. |
| PCL/PLGA (80:20) Scaffold | Not specified | Not specified | Slower than pure PLGA | Not specified | The blend exhibits a good balance of mechanical and degradation properties. |
In Vivo Degradation Comparison
In vivo degradation studies provide a more comprehensive understanding of a material's behavior in a complex biological environment, where enzymatic activity and cellular responses can influence the degradation process.
| Polymer | Animal Model | Implantation Site | Time | Key Observations |
| Poly(this compound-co-citrate) (POC) | Rat | Subcutaneous | Not specified | In vivo degradation behaviors are similar to those observed in vitro, occurring primarily through bulk erosion. Inflammation responses are comparable to or less than that of PLA. |
| Poly(L-lactic acid) (PLLA) | Rat | Subcutaneous | > 5.6 years for total resorption | Degradation products can elicit a subcutaneous swelling response in the long term. |
| Poly(ε-caprolactone) (PCL) | Not specified | Not specified | Very slow | PCL exhibits very slow in vivo degradation. |
| Poly(lactic-co-glycolic acid) (PLGA) | Not specified | Not specified | Variable (weeks to months) | The in vivo degradation rate is tunable by altering the copolymer ratio and molecular weight. |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of biomaterial degradation. The following are outlines of standard protocols for in vitro and in vivo degradation studies.
In Vitro Hydrolytic Degradation of Polyesters (based on ASTM F1635)
This standard test method is designed to evaluate the in vitro degradation of hydrolytically degradable polymers intended for use in surgical implants.
1. Sample Preparation:
-
Prepare specimens of the polymer in the desired form (e.g., films, scaffolds, microspheres).
-
Ensure all samples are sterilized using a method appropriate for the material that does not induce significant degradation.
-
Accurately measure the initial mass and dimensions of each specimen.
-
Characterize the initial properties of the material, including molecular weight (via Gel Permeation Chromatography - GPC), mechanical properties (e.g., tensile strength, modulus), and thermal properties (via Differential Scanning Calorimetry - DSC).
2. Degradation Medium:
-
Use a phosphate-buffered saline (PBS) solution with a pH of 7.4 ± 0.2.
-
The ratio of the solution volume to the specimen surface area should be kept high (e.g., 100:1 mL/cm²) to avoid saturation with degradation products.
3. Incubation:
-
Immerse the specimens in the degradation medium in sterile containers.
-
Incubate at a constant temperature of 37 ± 1°C.
-
For long-term studies, the degradation medium should be changed periodically (e.g., weekly or bi-weekly) to maintain a constant pH.
4. Analysis at Predetermined Time Points:
-
At each time point, retrieve a set of samples (typically n≥3).
-
Gently rinse the samples with deionized water to remove any residual salts.
-
Dry the samples to a constant weight under vacuum.
-
Measure the final mass to determine mass loss.
-
Analyze the changes in molecular weight, mechanical properties, and thermal properties as described in the initial characterization.
-
The pH of the degradation medium can also be monitored over time for any significant changes.
In Vivo Degradation of Biodegradable Polymers (based on ISO 10993-6 and ISO 10993-13)
These international standards provide a framework for the biological evaluation of medical devices, including the assessment of local effects after implantation and the identification and quantification of degradation products.
1. Animal Model and Implantation:
-
Select an appropriate animal model (e.g., rats, rabbits) based on the intended application of the biomaterial.
-
Sterilize the polymer implants using the final intended sterilization method.
-
Surgically implant the specimens into a relevant anatomical site (e.g., subcutaneous, intramuscular, or bone). A control material with a known biocompatibility profile is often implanted for comparison.
2. Post-Implantation Monitoring:
-
Observe the animals for any signs of adverse reactions at the implantation site and systemically.
3. Explantation and Analysis:
-
At predetermined time points, euthanize the animals and carefully explant the implants along with the surrounding tissue.
-
Analyze the explanted polymer for changes in mass, molecular weight, and mechanical properties as described for the in vitro studies.
-
Perform histological analysis of the surrounding tissue to evaluate the local tissue response, including inflammation, fibrosis, and tissue integration.
-
Degradation products can be identified and quantified from tissue extracts or body fluids if required for a comprehensive toxicological assessment.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the degradation of biodegradable polyesters, from material synthesis to in vitro and in vivo characterization.
Caption: Workflow for assessing polyester degradation.
References
A Comparative Analysis of 1,8-Octanediol and 1,6-Hexanediol in Polyurethane Properties
A comprehensive evaluation of two key aliphatic diols, 1,8-Octanediol and 1,6-Hexanediol, reveals distinct influences on the final properties of polyurethane (PU) elastomers. This guide synthesizes available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate chain extender for their specific applications.
The choice of chain extender in polyurethane synthesis is a critical determinant of the material's mechanical and thermal characteristics. Both this compound and 1,6-Hexanediol are linear aliphatic diols that play a pivotal role in forming the hard segments of the polyurethane structure through their reaction with diisocyanates. The length of the carbon chain in these diols directly impacts the packing efficiency of the hard segments, leading to notable differences in the final polymer's performance.
Impact on Mechanical and Thermal Properties
Experimental studies on polyurethane elastomers synthesized with a series of α,ω-alkane diols as chain extenders, including 1,6-hexanediol (C6) and this compound (C8), have demonstrated clear structure-property relationships. Generally, as the length of the diol chain extender increases, a discernible trend is observed in the mechanical and thermal properties of the resulting polyurethanes.
Mechanical Properties:
Polyurethanes formulated with the shorter 1,6-hexanediol chain extender tend to exhibit superior tensile strength and elongation at break. This is attributed to the more efficient packing of the shorter hard segments, leading to stronger intermolecular forces. Conversely, the introduction of the longer this compound chain extender results in a decrease in these properties. However, the hardness of the polyurethane shows an opposite trend, with the longer C8 chain extender contributing to a harder material.
Thermal Properties:
The glass transition temperature (Tg) of the polyurethane is also influenced by the length of the diol chain extender. An increase in the number of methylene units in the diol, as seen when moving from 1,6-hexanediol to this compound, leads to a decrease in the glass transition temperature. This suggests that the longer, more flexible C8 chain imparts a greater degree of mobility to the polymer chains at lower temperatures.
Quantitative Data Summary
The following table summarizes the typical effects of using this compound versus 1,6-Hexanediol as chain extenders in polyurethane synthesis, based on reported experimental findings.
| Property | Polyurethane with 1,6-Hexanediol | Polyurethane with this compound |
| Tensile Strength | Higher | Lower |
| Elongation at Break | Higher | Lower |
| Hardness | Lower | Higher |
| Glass Transition Temp. | Higher | Lower |
Note: The exact values can vary depending on the specific formulation, including the type of polyol and diisocyanate used, and the synthesis conditions.
Experimental Protocols
A detailed experimental protocol for the synthesis and characterization of polyurethane elastomers using different diol chain extenders is crucial for reproducible research. Below is a generalized methodology based on common laboratory practices.
Polyurethane Synthesis (Two-Step Prepolymer Method)
-
Prepolymer Synthesis: A polyol (e.g., poly(ε-caprolactone) diol) is reacted with an excess of a diisocyanate (e.g., 4,4′-diphenylmethane diisocyanate, MDI) in a reaction vessel under a nitrogen atmosphere with mechanical stirring. The reaction is typically carried out at a temperature of 80-90°C for 2-3 hours. The NCO/OH ratio is maintained above 1 to ensure the formation of an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then cooled to a lower temperature (e.g., 60-70°C). The chain extender, either 1,6-hexanediol or this compound, is added stoichiometrically to the prepolymer with vigorous stirring. A catalyst, such as dibutyltin dilaurate (DBTDL), is often added to facilitate the reaction.
-
Curing: The resulting mixture is degassed under vacuum and poured into a mold. The polyurethane is then cured at a specific temperature (e.g., 100-110°C) for a set duration (e.g., 24 hours) to complete the polymerization.
Characterization Methods
-
Mechanical Testing: The tensile strength, elongation at break, and Shore hardness of the cured polyurethane samples are measured according to relevant ASTM standards (e.g., ASTM D412 for tensile properties and ASTM D2240 for hardness).
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polyurethanes. Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability of the materials.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the effects of 1,6-hexanediol and this compound on polyurethane properties.
Caption: Logical flow for comparing polyurethane properties.
Unlocking Polyester Performance: A Comparative Guide to Diol Selection
The versatility of polyesters, a cornerstone of modern materials science, stems from the tunable nature of their mechanical properties. For researchers, scientists, and drug development professionals, understanding how the constituent monomers dictate these properties is paramount for designing materials with tailored performance for applications ranging from medical implants to drug delivery systems. A key determinant in this molecular architecture is the diol (a di-alcohol) used in the polymerization process. This guide provides a comprehensive comparison of how different diol structures—varying in chain length, branching, and aromaticity—influence the mechanical performance of polyesters, supported by experimental data and detailed methodologies.
Impact of Diol Structure on Mechanical Properties: A Data-Driven Comparison
The selection of the diol monomer has a profound impact on the tensile strength, stiffness (Young's Modulus), and ductility (elongation at break) of the resulting polyester. The following table summarizes the mechanical properties of a series of unsaturated polyesters synthesized with itaconic acid and various diols, showcasing these structure-property relationships.
| Diol Name | Diol Structure | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Ethylene Glycol (EG) | Linear Aliphatic | 43.33 | 2.13 | 2.78 |
| 1,3-Propanediol (PDO) | Linear Aliphatic | 38.15 | 1.85 | 3.15 |
| 1,4-Butanediol (BDO) | Linear Aliphatic | 35.42 | 1.68 | 3.54 |
| 1,5-Pentanediol (PeDO) | Linear Aliphatic | 30.17 | 1.45 | 4.12 |
| 2-Methyl-1,3-propanediol | Branched Aliphatic | Not Reported | Not Reported | Not Reported |
| Dimethyl Terephthalate (DMT) containing | Aromatic | 51.85 | Not Reported | 13.47 |
Data sourced from a study on bio-based unsaturated polyesters.[1]
Generally, as the chain length of linear aliphatic diols increases, the tensile strength and Young's modulus decrease, while the elongation at break increases.[1] This is attributed to increased chain flexibility and reduced packing efficiency of the longer polymer chains. The introduction of aromatic moieties, such as in the DMT-containing polyester, significantly enhances tensile strength and elongation at break due to the rigid nature of the benzene rings.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical protocols for the synthesis of polyesters via melt polycondensation and the characterization of their mechanical properties.
Synthesis of Polyesters by Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing polyesters.[2][3] The process generally involves two stages: esterification and polycondensation.
Materials and Equipment:
-
Diacid (e.g., Itaconic Acid)
-
Diol (e.g., Ethylene Glycol)
-
Catalyst (e.g., FASCAT 4100)
-
Inhibitor (e.g., 4-methoxyphenol)
-
Three-necked round-bottom flask
-
Mechanical stirrer, thermometer, and distillation head
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charging the Reactor: The diacid and diol are charged into the three-necked flask in a specific molar ratio (e.g., 1:1.2 diacid to diol). The catalyst and inhibitor are then added.
-
Esterification (First Stage): The mixture is heated to a specific temperature (e.g., 180°C) under a nitrogen atmosphere with constant stirring. During this stage, ester linkages are formed, and a byproduct (typically water) is distilled off.
-
Polycondensation (Second Stage): After the removal of the byproduct, the temperature is increased (e.g., to 195°C), and a high vacuum is applied. This stage promotes the linking of the shorter polymer chains (oligomers) into high molecular weight polyester, with the removal of any remaining diol.
-
Product Recovery: The reaction is stopped when the desired molecular weight is achieved, and the resulting polyester is cooled and collected for characterization.
Mechanical Properties Testing: Tensile Analysis
The tensile properties of the synthesized polyesters are typically determined according to the ASTM D638 standard.
Equipment:
-
Universal Testing Machine (UTM) equipped with a load cell
-
Pneumatic grips
-
Extensometer (for precise strain measurement)
-
Dumbbell-shaped test specimens prepared according to ASTM D638 specifications
Procedure:
-
Specimen Preparation: The polyester is molded into standard dumbbell-shaped specimens. The dimensions of the specimens are critical for accurate and reproducible results.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: The specimen is securely mounted in the grips of the UTM. The machine then applies a constant rate of tensile force until the specimen fractures.
-
Data Acquisition: During the test, the applied force and the elongation of the specimen are continuously recorded. A stress-strain curve is generated from this data.
-
Calculation of Properties: From the stress-strain curve, key mechanical properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Visualizing Structure-Property Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, provide a visual representation of the concepts and procedures discussed.
References
A Comparative Guide to the Thermal Stability of 1,8-Octanediol and 1,10-Decanediol-Based Biocompatible Polymers
For researchers, scientists, and professionals in drug development, the thermal stability of polymeric materials is a critical parameter influencing their processing, storage, and application. This guide provides an objective comparison of the thermal properties of two prominent biodegradable elastomers: poly(1,8-octanediol-co-citrate) (POC) and poly(1,10-decanediol-co-citrate) (PDC).
This comparison is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate materials for biomedical applications, including tissue engineering and drug delivery systems.[1] Both polymers are part of the poly(diol citrate) family, synthesized by reacting citric acid with different diol monomers.[1][2]
Comparative Thermal Analysis: POC vs. PDC
The thermal stability of these polymers is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight change of a material as a function of temperature, indicating its thermal degradation profile. DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state.
Thermogravimetric Analysis (TGA) Data
TGA is used to determine the thermal stability of materials. The decomposition temperature (Td) is a key parameter derived from TGA, often defined as the temperature at which a certain percentage of weight loss occurs. In the comparative study of poly(diol citrates), the Td was defined as the temperature at which 10% weight loss of the sample occurred.[1]
| Polymer | Diol Monomer | Decomposition Temperature (Td) at 10% Weight Loss (°C) |
| Poly(this compound-co-citrate) (POC) | This compound | ~274 °C |
| Poly(1,10-decanediol-co-citrate) (PDC) | 1,10-Decanediol | ~287 °C |
| Data is estimated from graphical representations in Yang et al., Biomaterials, 2006.[1] |
The data indicates that PDC, which is synthesized with the longer-chain 1,10-decanediol, exhibits a slightly higher decomposition temperature than POC. This suggests that the longer methylene unit in the diol monomer may contribute to enhanced thermal stability in the resulting polymer.
Differential Scanning Calorimetry (DSC) Data
DSC analysis of these poly(diol citrates) revealed that they are amorphous polymers, as no melting or crystallization peaks were observed. The primary thermal event recorded was the glass transition temperature (Tg).
| Polymer | Diol Monomer | Glass Transition Temperature (Tg) (°C) |
| Poly(this compound-co-citrate) (POC) | This compound | -8.53 °C |
| Poly(1,10-decanediol-co-citrate) (PDC) | 1,10-Decanediol | -9.14 °C |
| Data sourced from Yang et al., Biomaterials, 2006. |
The glass transition temperatures for both polymers are below room temperature, which is characteristic of elastomeric materials. The slightly lower Tg of PDC is consistent with the increased flexibility imparted by the longer decanediol chain compared to the octanediol chain in POC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the synthesis and thermal analysis of POC and PDC.
Synthesis of Poly(diol citrate) Elastomers
Poly(diol citrates) are synthesized through a catalyst-free melt polycondensation reaction.
-
Monomer Preparation : Equimolar amounts of citric acid and the respective diol (this compound for POC or 1,10-decanediol for PDC) are added to a three-neck round-bottom flask.
-
Pre-polymer Synthesis : The mixture is melted at 160-165°C under a nitrogen gas flow with constant stirring. The temperature is then lowered to 140°C for 30 minutes to form a pre-polymer.
-
Post-polymerization : The pre-polymer is then post-polymerized at a specific temperature (e.g., 80°C) under vacuum for a designated period (e.g., 4 days) to create the cross-linked elastomer.
Synthesis workflow for poly(diol citrate) elastomers.
Thermogravimetric Analysis (TGA) Protocol
TGA is performed to evaluate the thermal stability and degradation profile of the polymers.
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is placed in an alumina crucible.
-
Instrument Setup : The analysis is conducted using a TGA instrument.
-
Analysis Conditions :
-
Atmosphere : Nitrogen gas is purged at a flow rate of 50 mL/min to maintain an inert environment.
-
Temperature Program : The sample is heated from a starting temperature (e.g., 50°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Collection : The instrument records the sample's weight as a function of temperature. The decomposition temperature (Td) is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to determine the glass transition temperature and other thermal transitions.
-
Sample Preparation : A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup : The analysis is performed using a DSC instrument.
-
Analysis Conditions :
-
Atmosphere : A nitrogen purge is used at a flow rate of 50 mL/min.
-
Temperature Program :
-
First Heating Scan: The sample is heated to 150°C at a rate of 10°C/min to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled to -60°C at a rate of 40°C/min.
-
Second Heating Scan: A second heating scan is recorded up to 230°C at a rate of 10°C/min.
-
-
-
Data Analysis : The glass transition temperature (Tg) is determined from the midpoint of the step change in heat capacity observed during the second heating scan.
Workflow for thermal stability analysis of polymers.
Conclusion
References
The Impact of Long-Chain Diols on Polymer Hydrophobicity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling the hydrophobicity of polymers is paramount for applications ranging from drug delivery systems to medical implants. The choice of monomers, particularly the diol component in polyesters and polyurethanes, plays a crucial role in tuning the surface properties of the resulting polymer. This guide provides a comparative analysis of the hydrophobicity of polymers synthesized with different long-chain diols, supported by experimental data and detailed methodologies.
The incorporation of long-chain aliphatic diols into a polymer backbone generally leads to an increase in hydrophobicity. This is attributed to the higher proportion of non-polar methylene (-CH2-) groups, which reduces the overall polarity of the polymer chain and minimizes its interaction with water. This principle is a key design consideration for developing biocompatible materials with controlled degradation rates and specific surface interactions.
Comparative Analysis of Polymer Hydrophobicity
The hydrophobicity of a polymer surface is most commonly quantified by measuring the water contact angle and the percentage of water absorption. A higher water contact angle and lower water absorption indicate a more hydrophobic surface. The following table summarizes representative data on the hydrophobicity of various polymers synthesized with different long-chain diols.
| Polymer System | Diol Chain Length | Dicarboxylic Acid/Isocyanate | Water Contact Angle (°) | Water Absorption (%) | Reference |
| Bio-based Waterborne Polyurethane | Oleic-based Glycol (C18) | Polytetrahydrofuran ether glycol / Isophorone diisocyanate | 90.3 | 3.21 | [1] |
| Bio-based Waterborne Polyurethane | Shorter Chain Glycol | Polytetrahydrofuran ether glycol / Isophorone diisocyanate | 60.8 | 7.88 | [1] |
| Poly(alkylene dicarboxylate)s | 1,12-Dodecanediol (C12) | 1,12-Dodecanedioic acid | Not Reported | Not Reported | This study synthesized a series of polyesters with long-chain diols (C2 to C12) and characterized their thermal and mechanical properties, which are often correlated with hydrophobicity.[2] |
| Polyanhydrides | Castor Oil (C18 derivative) | Sebacic Acid | Increased with SA content | Decreased with SA content | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in synthesis methods, polymer composition, and measurement conditions. However, the general trend of increasing hydrophobicity with longer diol chain length is consistently observed.
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and comparable data on polymer hydrophobicity. Below are the methodologies for polymer synthesis and characterization.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common and robust method for synthesizing high-molecular-weight polyesters from diols and dicarboxylic acids.
Materials:
-
Long-chain α,ω-diol (e.g., 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol)
-
α,ω-Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification: Equimolar amounts of the diol and dicarboxylic acid are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to 170-200°C under a slow stream of nitrogen while stirring. Water, the byproduct of the esterification reaction, is distilled off. This stage is typically continued for 2-4 hours.
-
Polycondensation: The catalyst (e.g., 200-500 ppm of TBT) is added to the reactor.
-
The temperature is gradually increased to 210-240°C, and the pressure is slowly reduced to below 1 mbar to facilitate the removal of the diol byproduct and drive the polymerization to completion.
-
The reaction is continued for 3-6 hours, during which the viscosity of the melt increases significantly.
-
The reaction is stopped by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting polyester is then collected.
Measurement of Water Contact Angle
The sessile drop method is a standard technique for determining the static water contact angle on a polymer surface, providing a measure of its hydrophobicity.
Apparatus:
-
Contact angle goniometer with a light source and camera
-
Syringe with a fine needle
-
High-purity deionized water
Procedure:
-
Sample Preparation: A flat, smooth film of the polymer is prepared, typically by melt-pressing or solvent casting. The surface must be clean and free of contaminants.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the polymer surface from the syringe.
-
Image Capture: An image of the droplet on the surface is captured by the camera.
-
Angle Measurement: The contact angle is measured at the three-phase (solid-liquid-vapor) contact point. This is the angle between the tangent to the droplet and the solid surface.
-
Replicates: Measurements are repeated at multiple locations on the surface to obtain a statistically significant average value.
Measurement of Water Absorption
The water absorption test determines the amount of water taken up by a polymer under specified conditions.
Procedure (based on ASTM D570):
-
Sample Preparation: Polymer specimens of a defined size and shape (e.g., 50.8 mm diameter discs, 3.2 mm thick) are prepared.
-
Drying: The specimens are dried in an oven at a specified temperature (e.g., 50°C) for 24 hours to remove any initial moisture.
-
Initial Weighing: After cooling in a desiccator, the initial dry weight (W_dry) of each specimen is recorded.
-
Immersion: The specimens are immersed in distilled water at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the immersion period, the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed to obtain the wet weight (W_wet).
-
Calculation: The percentage of water absorption is calculated using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and characterizing the hydrophobicity of polymers.
Caption: Experimental workflow for synthesis and hydrophobicity characterization.
Conclusion
The selection of long-chain diols is a potent strategy for tailoring the hydrophobicity of polyesters and polyurethanes. As demonstrated by the available data, increasing the length of the aliphatic chain in the diol monomer consistently results in polymers with higher water contact angles and lower water absorption, indicative of a more hydrophobic surface. This fundamental relationship provides a valuable tool for scientists and engineers in the rational design of polymers for advanced biomedical and pharmaceutical applications where precise control over surface properties is essential for performance and biocompatibility.
References
The Critical Role of 1,8-Octanediol Purity in High-Performance Polymer Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of monomers is a cornerstone of high-performance polymer synthesis. This guide provides an in-depth comparison of 1,8-octanediol, a key diol in the production of advanced polyesters and polyurethanes, and its alternatives. We will explore the impact of monomer purity on polymer properties, supported by experimental data and detailed analytical protocols, to ensure the synthesis of materials with predictable and reliable performance characteristics.
The precise control over polymer architecture and properties, such as molecular weight, thermal stability, and mechanical strength, is paramount in the development of materials for demanding applications, including medical devices and drug delivery systems. The presence of impurities in the monomer feedstock can significantly compromise these properties, leading to batch-to-batch variability and unpredictable material performance. This guide focuses on this compound, a versatile C8 aliphatic diol, and elucidates the necessity of stringent purity validation for its use in synthesizing high-performance polymers.
Impact of this compound Purity on Polymer Properties
The purity of this compound directly influences the final characteristics of the synthesized polymer. Even small amounts of impurities can have a significant impact.
Monofunctional Impurities: Impurities with a single reactive group, such as 1-octanol, can act as chain terminators during polymerization. This leads to a lower average molecular weight and a broader molecular weight distribution, which in turn can negatively affect the mechanical properties of the polymer, such as tensile strength and elongation at break.
Difunctional Impurities with Different Chain Lengths: The presence of other diols, such as 1,6-hexanediol or 1,10-decanediol, can alter the polymer's thermal properties. Shorter diol impurities may lead to a higher glass transition temperature (Tg), while longer diols can decrease it. This affects the material's flexibility and processing temperature.
Other Impurities: Residual catalysts or acidic/basic impurities from the synthesis of this compound can interfere with the polymerization catalyst, leading to inconsistent reaction rates and potentially discolored or degraded polymer products.
The following table summarizes the expected impact of common impurities on key polymer properties:
| Impurity Type | Effect on Molecular Weight | Effect on Thermal Properties (Tg) | Effect on Mechanical Properties |
| High Purity this compound (>99.5%) | High, narrow distribution | Consistent | Optimal tensile strength and flexibility |
| Monofunctional Alcohols (e.g., 1-Octanol) | Lower, broader distribution | Minimal change | Reduced tensile strength and elongation |
| Shorter Chain Diols (e.g., 1,6-Hexanediol) | May slightly decrease | May increase | May increase rigidity |
| Longer Chain Diols (e.g., 1,10-Deccanediol) | May slightly increase | May decrease | May increase flexibility |
| Residual Catalysts/Acids | Inconsistent, potential degradation | May lower degradation temperature | Variable, potential for brittleness |
Comparative Performance with Alternative Diols
While this compound is a versatile monomer, other aliphatic diols are also employed in high-performance polymer synthesis. The choice of diol can significantly influence the final polymer properties.
| Diol | Chain Length | Expected Polymer Properties |
| 1,6-Hexanediol | C6 | Higher crystallinity, potentially higher melting point (Tm) and tensile strength compared to this compound based polymers.[1][2] |
| This compound | C8 | Good balance of flexibility and mechanical strength. |
| 1,10-Decanediol | C10 | Increased flexibility, lower Tg, and potentially lower tensile strength compared to this compound based polymers. |
Experimental Protocols for Purity Validation
To ensure the quality of this compound for high-performance polymer synthesis, rigorous analytical testing is essential. The following are key experimental protocols for purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a high-purity solvent (e.g., dichloromethane).
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a wide mass range (e.g., m/z 30-500) to detect a variety of potential impurities.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Titration for Hydroxyl Value Determination
Objective: To determine the hydroxyl group content of the diol, which is a measure of its purity and reactivity.
Methodology:
-
Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of potassium hydroxide.
-
Procedure (based on ASTM E1899):
-
Accurately weigh the this compound sample into a flask.
-
Add a precise volume of the acetylating reagent (acetic anhydride in pyridine).
-
Heat the mixture to ensure complete acetylation.
-
Add water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting acetic acid with standardized potassium hydroxide solution using a potentiometric endpoint or a colorimetric indicator (phenolphthalein).
-
Perform a blank titration without the sample.
-
-
Calculation: The hydroxyl value is calculated based on the difference in the volume of titrant consumed by the blank and the sample.
Visualizing the Workflow and Logic
To better understand the process of purity validation and its importance, the following diagrams illustrate the experimental workflow and the logical relationship between monomer purity and polymer performance.
Caption: Workflow for the validation of this compound purity.
Caption: Relationship between monomer purity and polymer performance.
References
Comparative Cytotoxicity of 1,8-Octanediol and Its Degradation Products: A Guide for Researchers
An objective analysis of the cytotoxic profiles of 1,8-octanediol and its primary degradation products, 8-hydroxyoctanoic acid and suberic acid, is presented for researchers in drug development and life sciences. This guide synthesizes available experimental data on their effects on various cell lines, details the methodologies for key cytotoxicity assays, and visually represents the known signaling pathways.
Executive Summary
This compound, a diol used in the synthesis of biodegradable polymers like poly(this compound citrate) (POC), is generally considered to have low toxicity. However, a comprehensive understanding of the cytotoxic potential of its degradation products is crucial for evaluating the biocompatibility of materials derived from it. The primary biodegradation pathway of this compound is believed to involve oxidation to 8-hydroxyoctanoic acid and subsequently to suberic acid. This guide compares the cytotoxic effects of these three compounds, providing available quantitative data, detailed experimental protocols for common cytotoxicity assays, and diagrammatic representations of relevant cellular signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and its degradation products have been evaluated in various cell lines. The available data, while not exhaustive, suggests differential effects depending on the compound and the cell type.
| Compound | Cell Line | Assay | Results |
| This compound | 3T3 (mouse fibroblast) | MTT Assay | Comparable cytotoxicity to citrate at non-toxic concentrations; more cytotoxic than citrate at high, toxic concentrations.[1] |
| MG63 (human osteosarcoma) | MTT Assay | Concentration-dependent reduction in cell viability.[1] | |
| hMSCs (human mesenchymal stem cells) | MTT Assay | Concentration-dependent reduction in cell viability.[1] | |
| 8-Hydroxyoctanoic Acid | H1299 (human lung carcinoma) | Flow Cytometry (Annexin V-FITC/PI) | Induced apoptosis at a concentration of 1 µM after 48 hours of treatment.[2] |
| Suberic Acid (and other dicarboxylic acids) | L1210 (mouse lymphocytic leukemia) | Not Specified | Potent cytotoxicity and in vivo antineoplastic activity.[2] |
| SW-480 (human colon adenocarcinoma) | Not Specified | Suppression of growth observed. | |
| MB-9812 (human lung cancer) | Not Specified | Suppression of growth observed. | |
| HS-683 (human glioma) | Not Specified | Suppression of growth observed. | |
| UMR-106 (rat osteosarcoma) | Not Specified | Suppression of growth observed. | |
| Squamous Carcinoma Cell Line | Not Specified | The disodium salt of azelaic acid (a C9 dicarboxylic acid) significantly affected proliferation at 5 x 10⁻² M. |
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of cytotoxicity. Detailed methodologies for the widely used MTT and LDH assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 8-hydroxyoctanoic acid, or suberic acid) in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (with a reference wavelength of 680 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells treated with a lysis buffer).
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the cytotoxic effects of this compound and its degradation products are still being elucidated. However, some insights into their interactions with cellular signaling pathways have been reported.
8-Hydroxyoctanoic Acid and Apoptosis
8-hydroxyoctanoic acid has been shown to induce apoptosis in lung cancer cells. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events. The general mechanism of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.
Suberic Acid and the cAMP-Akt Pathway
While not a direct cytotoxicity pathway, suberic acid has been shown to promote collagen synthesis in UVB-irradiated human dermal fibroblasts through the activation of the olfactory receptor OR10A3, which subsequently stimulates the cAMP-Akt signaling pathway. This pathway is crucial for cell survival and proliferation.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is critical for obtaining reliable and reproducible cytotoxicity data. The following diagram outlines a typical experimental process.
Conclusion
The available data indicates that while this compound itself exhibits moderate cytotoxicity at higher concentrations, its degradation products, particularly 8-hydroxyoctanoic acid and suberic acid, possess distinct bioactivities. 8-Hydroxyoctanoic acid shows pro-apoptotic potential in cancer cells, whereas suberic acid has demonstrated effects on signaling pathways related to cell growth and matrix production. Further research is warranted to establish comprehensive cytotoxic profiles, including IC50 values across a broader range of normal and cancerous cell lines, and to fully elucidate the underlying molecular mechanisms. The experimental protocols and workflow provided in this guide offer a standardized framework for conducting such future investigations.
References
The Unseen Architect: Evaluating 1,8-Octanediol in the Landscape of Bifunctional Linkers
In the intricate world of targeted therapeutics, the choice of a bifunctional linker—the molecular bridge connecting a targeting moiety to a payload—is a critical determinant of a drug conjugate's success. Among the diverse array of available linkers, 1,8-Octanediol, a simple long-chain alkyl diol, presents a unique profile of hydrophobicity and structural rigidity. This guide offers a comparative analysis of this compound's performance characteristics against other classes of bifunctional linkers, providing researchers, scientists, and drug development professionals with a framework for informed linker selection, supported by experimental data and detailed protocols.
At a Glance: this compound as a Bifunctional Linker
This compound falls into the category of non-cleavable, hydrophobic alkyl linkers. Its eight-carbon chain imparts significant lipophilicity, which can influence the physicochemical properties and biological behavior of the resulting conjugate, be it an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC). The performance of a this compound linker is best understood in comparison to other linker archetypes, each with its distinct advantages and disadvantages.
Performance Comparison of Linker Classes
The decision to employ a linker like this compound hinges on a careful consideration of its inherent properties versus those of other available options. The following tables summarize the key performance characteristics of different linker classes, providing a basis for comparison.
Table 1: General Performance Characteristics of Bifunctional Linker Classes
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| Long-Chain Alkyl (e.g., this compound) | Hydrophobic, non-cleavable, conformationally flexible | Synthetically accessible, chemically stable.[1] May enhance cell permeability for certain molecules.[] | Can increase aggregation and reduce aqueous solubility.[1][3] May lead to faster clearance and lower exposure. |
| Short-Chain Alkyl | Hydrophobic, non-cleavable, more rigid | Simple synthesis, stable. | Limited ability to span distances between conjugate components. May still contribute to aggregation. |
| Polyethylene Glycol (PEG) | Hydrophilic, non-cleavable, flexible | Increases hydrophilicity and solubility, reduces aggregation, can prolong circulation half-life.[4] | May have reduced metabolic stability in vivo compared to alkyl linkers. Can be more challenging and costly to synthesize. |
| Cleavable Linkers (e.g., Val-Cit, Hydrazone) | Designed to be cleaved by specific triggers (enzymes, pH) | Enables targeted payload release at the site of action, potential for "bystander effect". | Potential for premature cleavage in circulation leading to off-target toxicity. |
Table 2: Comparative Performance Metrics of Different Linker Types in ADCs
| Performance Metric | Long-Chain Alkyl (e.g., this compound) | PEG Linkers | Cleavable Linkers (e.g., Val-Cit) |
| Plasma Stability | High (non-cleavable) | High (non-cleavable) | Variable (dependent on cleavage trigger) |
| Hydrophobicity | High | Low | Variable (can be hydrophobic) |
| Aggregation Risk | High | Low | Moderate to High |
| In Vitro Cytotoxicity (IC50) | Payload-dependent | Payload-dependent | Payload-dependent, can be enhanced by efficient release |
| In Vivo Efficacy | Can be limited by poor pharmacokinetics | Often enhanced due to improved PK | Can be very high with efficient and specific payload release |
| Bystander Effect | Not applicable (non-cleavable) | Not applicable (non-cleavable) | Yes (for membrane-permeable payloads) |
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker for a specific application, a series of well-defined experiments are essential. The following are detailed methodologies for key assays used to characterize and compare the performance of bifunctional linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs with different linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC constructs and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature drug release in plasma.
Materials:
-
ADC constructs
-
Human and/or animal plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubate the ADC constructs in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma using Protein A magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads. For drug-to-antibody ratio (DAR) analysis, the ADC is kept intact. For analyzing released payload, the linker may be cleaved.
-
Analyze the samples by LC-MS to determine the average DAR at each time point or to quantify the amount of released payload. A decrease in DAR over time indicates linker instability.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay is used to assess the ability of a PROTAC to induce the degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC constructs with different linkers
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC constructs or DMSO for a specified period (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
Safety Operating Guide
Proper Disposal of 1,8-Octanediol: A Guide for Laboratory Professionals
The proper disposal of 1,8-Octanediol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.
Hazard Assessment and Safety Information
Before handling this compound waste, it is essential to understand its potential hazards. While several sources classify this compound as not hazardous under the Globally Harmonised System (GHS), there are inconsistencies in its classification.[1][2][3] For instance, some suppliers identify it as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[4] Therefore, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier and handle the chemical with caution.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation or if exposure limits are exceeded, respiratory protection may be necessary.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Accidental Release: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. Prevent the spill from entering drains or waterways.
Summary of Hazard Classifications:
| Source | Skin Corrosion/Irritation | Serious Eye Damage/Eye Irritation | Specific Target Organ Toxicity (Single Exposure) | Aquatic Hazard |
| Fisher Scientific | Category 2 | Category 2 | Category 3 (Respiratory system) | Not specified |
| Carl ROTH | Does not meet classification criteria | Does not meet classification criteria | Does not meet classification criteria | Not classified as hazardous |
| Sigma-Aldrich | Not a hazardous substance or mixture | Not a hazardous substance or mixture | Not a hazardous substance or mixture | Harmful to aquatic life |
| PubChem (Aggregated) | Not Classified (by 93.2% of reports) | Not Classified (by 93.2% of reports) | Not Classified (by 93.2% of reports) | Not specified |
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). The generator of the waste is responsible for its proper identification and disposal.
Step 1: Waste Characterization
-
Determine if the this compound waste is considered hazardous. This determination should be based on:
-
The SDS from your supplier.
-
Whether the this compound is mixed with other chemicals that would render the waste hazardous.
-
Your institution's environmental health and safety (EHS) guidelines.
-
Step 2: Waste Segregation and Storage
-
Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS department. Keep it separate from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Container: Store the waste in a clearly labeled, sealed, and appropriate container to prevent leaks or spills. The label should include "Hazardous Waste" (if applicable), the chemical name (this compound), and the accumulation start date.
-
Storage Area: Keep the waste container in a designated, well-ventilated, and secure waste accumulation area.
Step 3: Disposal Procedure
-
Consult EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. They will provide specific instructions based on your local and state regulations.
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain. This can harm aquatic life and damage plumbing systems.
-
Do NOT dispose of this compound in the regular trash unless explicitly approved by your EHS department and local authorities, and it is confirmed to be non-hazardous.
-
-
Recommended Disposal: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
